2-Bromo-6-(trimethylsilyl)pyridine
Description
BenchChem offers high-quality 2-Bromo-6-(trimethylsilyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(trimethylsilyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGQGZQAUEZJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459106 | |
| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59409-80-2 | |
| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-(trimethylsilyl)pyridine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Bromo-6-(trimethylsilyl)pyridine, a versatile bifunctional reagent crucial in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physical and chemical properties, spectroscopic characterization, and its pivotal role as a building block in cross-coupling reactions. The synthesis of this valuable intermediate is also detailed, offering a complete profile for its effective application in the laboratory.
Core Characteristics and Physical Properties
2-Bromo-6-(trimethylsilyl)pyridine is a substituted pyridine derivative that has gained significant attention as a synthetic intermediate. The presence of a bromine atom at the 2-position and a trimethylsilyl group at the 6-position of the pyridine ring imparts a unique reactivity profile, making it a valuable tool for the construction of complex molecular architectures.
The trimethylsilyl group can act as a directing group or be replaced, while the bromo group is a prime site for cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications of the pyridine scaffold.
Table 1: Physical and Chemical Properties of 2-Bromo-6-(trimethylsilyl)pyridine and Related Compounds
| Property | 2-Bromo-6-(trimethylsilyl)pyridine | 2-Bromo-6-methylpyridine | 2-(Trimethylsilyl)pyridine |
| Molecular Formula | C₈H₁₂BrNSi | C₆H₆BrN | C₈H₁₃NSi |
| Molecular Weight | 230.18 g/mol [1] | 172.02 g/mol | 151.28 g/mol |
| Appearance | Colorless powder[1] | Liquid | Liquid |
| Boiling Point | Data not available | 102-103 °C @ 20 mmHg | 47-49 °C @ 5 mmHg |
| Density | Data not available | 1.512 g/mL at 25 °C | 0.9113 g/mL at 25 °C |
| Refractive Index | Data not available | n20/D 1.562 | n20/D 1.489 |
Solubility Profile
Based on its structure and the properties of analogous compounds, 2-Bromo-6-(trimethylsilyl)pyridine is expected to be soluble in a range of common organic solvents. Its nonpolar trimethylsilyl group and the polar pyridine ring suggest miscibility with ethers (such as diethyl ether and tetrahydrofuran), halogenated solvents (like dichloromethane and chloroform), and aromatic hydrocarbons (including toluene and benzene). Its solubility in polar protic solvents like alcohols may be more limited. Due to the hydrolytic sensitivity of the trimethylsilyl group under certain conditions, anhydrous solvents are recommended for most applications.
Spectroscopic and Analytical Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Bromo-6-(trimethylsilyl)pyridine. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum provides distinct signals for the trimethylsilyl group and the aromatic protons on the pyridine ring. A characteristic singlet for the nine equivalent protons of the trimethylsilyl group is expected to appear in the upfield region, typically around 0.3 ppm. The three protons on the pyridine ring will appear as a set of doublets and a triplet in the aromatic region, with coupling constants indicative of their relative positions. A published ¹H NMR spectrum reports the following chemical shifts in CDCl₃: δ 0.32 (s, 9H), 7.37 (dd, J=3.2, 6.0 Hz, 1H), 7.42 (dd, J=3.0, 3.2 Hz, 1H), 7.43 (d, J=3.0, 3.8 Hz, 1H).[1]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons of the trimethylsilyl group at a high field. The aromatic carbons will resonate in the downfield region, with the carbon atom attached to the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-6-(trimethylsilyl)pyridine will exhibit characteristic absorption bands. Key expected vibrations include:
-
C-H stretching from the aromatic ring and the trimethylsilyl group.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring, typically in the 1600-1400 cm⁻¹ region.
-
Si-C stretching and bending vibrations associated with the trimethylsilyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 230.18 g/mol . A characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
Synthesis and Handling
Synthetic Protocol
A common method for the synthesis of 2-Bromo-6-(trimethylsilyl)pyridine involves the reaction of 2,6-dibromopyridine with a strong base, such as n-butyllithium, followed by quenching with chlorotrimethylsilane.[1] This procedure must be carried out under anhydrous and inert conditions to prevent the reaction of the highly reactive organolithium intermediate with moisture or oxygen.
Step-by-Step Synthesis Workflow:
Caption: Synthetic workflow for 2-Bromo-6-(trimethylsilyl)pyridine.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-6-(trimethylsilyl)pyridine is not widely available, the safety precautions should be based on its structural components and related compounds.
-
2-Bromopyridine derivatives are generally considered harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[2]
-
Organosilicon compounds can be flammable and may have specific handling requirements.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Chemical Reactivity and Applications in Cross-Coupling Reactions
The utility of 2-Bromo-6-(trimethylsilyl)pyridine in organic synthesis stems from its ability to participate in a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 2-position serves as a versatile handle for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. 2-Bromo-6-(trimethylsilyl)pyridine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 2-position of the pyridine ring. The reaction is tolerant of many functional groups and is a cornerstone of modern drug discovery.[3][4][5]
Generalized Suzuki-Miyaura Coupling Protocol:
-
To a reaction vessel under an inert atmosphere, add 2-Bromo-6-(trimethylsilyl)pyridine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. This reaction is also applicable to 2-Bromo-6-(trimethylsilyl)pyridine for the formation of C-C bonds. Organostannanes are often stable and tolerant of various functional groups, although their toxicity is a concern.[6][7][8]
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[9][10][11][12] This reaction provides a powerful method for the synthesis of 2-alkynyl-6-(trimethylsilyl)pyridines, which are valuable intermediates for further transformations.
Conclusion
2-Bromo-6-(trimethylsilyl)pyridine is a highly valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature allows for selective transformations at both the 2- and 6-positions of the pyridine ring. While some of its physical properties are not yet extensively documented, its reactivity, particularly in palladium-catalyzed cross-coupling reactions, is well-established, making it an indispensable tool for the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide provides the foundational knowledge for researchers to effectively and safely utilize this important synthetic intermediate.
References
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- 2 Bromo 6 Methylpyridin 3 Ol at ₹ 52000/kg | Hyderabad | ID: 2855457792030 - IndiaMART.
- 2-broMo-6-(triMethylsilyl)pyridine synthesis - ChemicalBook.
- 2-Bromopyridine Safety D
- Sigma-Aldrich - Safety D
- 2-Bromo-6-hydrazinylpyridine - PMC.
- 2-Bromo-6-methoxynaphthalene(5111-65-9)IR1 - ChemicalBook.
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- 2-Bromo-6-methylpyridine 98 5315-25-3 - Sigma-Aldrich.
- 2-Bromo-6-(hydroxymethyl)pyridine, 96% 5 g | Contact Us | Thermo Scientific Chemicals.
- Pyridine, 2-bromo- - the NIST WebBook - National Institute of Standards and Technology.
- 5315-25-3|2-Bromo-6-methylpyridine|BLD Pharm.
- 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1 - Sigma-Aldrich.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (2023, April 28).
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- Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Public
- SAFETY DATA SHEET - Sigma-Aldrich. (2023, November 3).
- 98626-92-7|2-Bromo-6-(methylsulfonyl)pyridine|BLD Pharm.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes - ResearchG
- Sonogashira coupling - Wikipedia.
- Pyridine(110-86-1) 13C NMR spectrum - ChemicalBook.
- Pyridine, 2-bromo- - the NIST WebBook - National Institute of Standards and Technology.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
- Stille Coupling | NROChemistry.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22).
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- EPA/NIH Mass Spectral D
- FTIR spectrum for Pyridine | Download Table - ResearchG
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
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- 13C NMR Chemical Shift - Oregon St
- a guide to 13c nmr chemical shift values - Compound Interest.
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- Infrared Absorption Spectra of Qu
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An In-depth Technical Guide to the Solubility of 2-Bromo-6-(trimethylsilyl)pyridine in Organic Solvents
Foreword: Navigating the Solvent Landscape for a Key Synthetic Intermediate
To the researchers, scientists, and drug development professionals who drive innovation, the selection of an appropriate solvent system is a foundational pillar of successful chemical synthesis and purification. This guide is dedicated to providing a comprehensive understanding of the solubility characteristics of 2-Bromo-6-(trimethylsilyl)pyridine, a versatile heterocyclic building block. In the absence of extensive published quantitative data, this document will equip you with the theoretical framework and practical methodologies to confidently predict and experimentally determine its solubility in a range of common organic solvents. Our approach is grounded in the principle of "like dissolves like" and leverages predictive models to offer a robust starting point for your experimental design.
Understanding the Molecular Profile of 2-Bromo-6-(trimethylsilyl)pyridine
Before delving into its solubility, it is crucial to understand the structural and electronic features of 2-Bromo-6-(trimethylsilyl)pyridine. The molecule consists of a pyridine ring, a polar aromatic heterocycle, substituted with a bromine atom and a nonpolar trimethylsilyl (TMS) group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding (as an acceptor).
-
Bromo Group: The bromine atom is an electron-withdrawing group that contributes to the molecule's overall polarity and can participate in halogen bonding.
-
Trimethylsilyl (TMS) Group: The TMS group is bulky and nonpolar, comprised of a silicon atom bonded to three methyl groups. This group significantly influences the molecule's steric profile and introduces lipophilic character.
The interplay of these functional groups results in a molecule with a moderate overall polarity. This duality is key to understanding its solubility behavior across a spectrum of organic solvents.
A Predictive Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This means that a solute will dissolve best in a solvent that has a similar polarity. We can categorize solvents based on their polarity into three main groups: polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents: These solvents (e.g., methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: These solvents (e.g., acetone, ethyl acetate, dichloromethane, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide) have a dipole moment but lack an acidic proton. They can act as hydrogen bond acceptors.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and are not capable of significant hydrogen bonding.
Based on the structure of 2-Bromo-6-(trimethylsilyl)pyridine, we can predict its general solubility trends. The polar pyridine ring and bromo group suggest solubility in polar solvents, while the nonpolar TMS group indicates potential solubility in nonpolar solvents.
Predicted Solubility of 2-Bromo-6-(trimethylsilyl)pyridine in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane | Low to Moderate | The nonpolar TMS group should facilitate some interaction, but the overall polarity of the pyridine ring will limit high solubility. |
| Toluene | Moderate to High | The aromatic nature of toluene can interact favorably with the pyridine ring via π-π stacking, in addition to van der Waals interactions with the TMS group. | |
| Polar Aprotic | Diethyl Ether | Moderate to High | The moderate polarity of diethyl ether should be compatible with the overall polarity of the solute. |
| Tetrahydrofuran (THF) | High | THF's polarity is well-suited to dissolve moderately polar compounds. Its ability to act as a hydrogen bond acceptor can interact with any potential weak C-H donors. | |
| Ethyl Acetate | Moderate to High | Similar in polarity to THF, it should be a good solvent. | |
| Dichloromethane (DCM) | High | A versatile solvent for a wide range of organic compounds with moderate polarity. | |
| Chloroform | High | Similar to DCM, it is an effective solvent for many organic molecules. | |
| Acetone | Moderate to High | Its polarity should allow for good dissolution. | |
| Acetonitrile | Moderate | While polar, its character may be less compatible than other polar aprotic solvents. | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | High | A very strong polar aprotic solvent, likely to be a very effective solvent for this compound. | |
| Polar Protic | Methanol | Moderate | The polar nature of methanol and its ability to hydrogen bond will interact with the pyridine nitrogen, but the nonpolar TMS group may limit very high solubility. |
| Ethanol | Moderate | Similar to methanol, it should be a reasonably good solvent. | |
| Isopropanol | Moderate | The increased nonpolar character compared to methanol and ethanol might slightly improve solubility due to the TMS group. |
A Deeper Dive: Hansen Solubility Parameters (HSP) for Enhanced Prediction
For a more quantitative prediction of solubility, we can turn to Hansen Solubility Parameters (HSP). This model decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
By comparing the estimated HSP of the solute to the known HSP of various solvents, a more refined prediction of solubility can be made. Solvents with HSP values closer to that of the solute are more likely to be effective. This approach is particularly useful for selecting solvent mixtures to achieve a desired solubility.[1][2]
Caption: Workflow for predicting the solubility of 2-Bromo-6-(trimethylsilyl)pyridine.
Experimental Determination of Solubility: A Self-Validating Protocol
While predictions are valuable, experimental verification is essential for scientific rigor. The following protocol provides a reliable method for determining the solubility of 2-Bromo-6-(trimethylsilyl)pyridine in a given organic solvent at a specific temperature.
Materials and Equipment:
-
2-Bromo-6-(trimethylsilyl)pyridine
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2-Bromo-6-(trimethylsilyl)pyridine into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume or mass of the selected solvent to the vial.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours may be necessary for slowly dissolving compounds.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours in the constant temperature bath.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid. This step is critical to avoid artificially high solubility values.
-
Accurately weigh the filtered solution.
-
-
Analysis of the Saturated Solution:
-
Prepare a series of standard solutions of 2-Bromo-6-(trimethylsilyl)pyridine of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered saturated solution using a validated analytical method (e.g., HPLC or GC).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of 2-Bromo-6-(trimethylsilyl)pyridine in the filtered saturated solution using the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is the concentration of the solute in the saturated solution. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Caption: Experimental workflow for determining the solubility of a compound.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for 2-Bromo-6-(trimethylsilyl)pyridine should always be consulted, general precautions for handling substituted pyridines and organosilicon compounds should be followed. These compounds are typically irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Conclusion: A Practical Path to Understanding Solubility
This guide has provided a comprehensive framework for understanding and determining the solubility of 2-Bromo-6-(trimethylsilyl)pyridine in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently select the optimal solvent system for their specific application, whether it be for chemical synthesis, purification, or formulation in drug development. The principles and methodologies outlined herein are designed to be a self-validating system, empowering you to generate reliable and reproducible solubility data.
References
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Pipzine Chemicals. 2-Bromo-6-(Hydroxymethyl)pyridine. [Link]
-
National Center for Biotechnology Information. "Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors." PubChem. [Link]
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Chemistry For Everyone. "How To Determine Solubility Of Organic Compounds?". YouTube, 11 Feb. 2025. [Link]
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ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]
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National Center for Biotechnology Information. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PubChem. [Link]
-
Avantor. MATERIAL SAFETY DATA SHEET: PYRIDINE. [Link]
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Wikipedia. Hansen solubility parameter. [Link]
Sources
Strategic Synthesis: 2-Bromo-6-(trimethylsilyl)pyridine via Selective Monolithiation
Executive Summary
Target Molecule: 2-Bromo-6-(trimethylsilyl)pyridine CAS: 59409-80-2 Primary Application: Bifunctional "molecular glue" for fragment-based drug discovery (FBDD) and ligand synthesis (e.g., Pybox, Bipyridine derivatives).
This technical guide details the high-fidelity synthesis of 2-bromo-6-(trimethylsilyl)pyridine starting from 2,6-dibromopyridine. Unlike symmetrical functionalizations, this protocol requires breaking the symmetry of the starting material with high selectivity. The core methodology relies on a kinetically controlled Lithium-Halogen Exchange (Li-HE) at cryogenic temperatures to generate a mono-lithiated intermediate, which is subsequently trapped with chlorotrimethylsilane (TMSCl).
Key Technical Challenges Solved:
-
Bis-silylation: Preventing the formation of 2,6-bis(trimethylsilyl)pyridine.
-
Scrambling: Avoiding "Halogen Dance" mechanisms where the lithium migrates to the 3- or 4-position.
-
Hydrolysis: Managing the moisture sensitivity of the TMS group during workup.
Mechanistic Underpinnings[1]
The success of this synthesis hinges on the distinct difference in reaction rates between Lithium-Halogen Exchange and Proton Abstraction (deprotonation).
The Kinetic Hierarchy
When n-Butyllithium (n-BuLi) is added to 2,6-dibromopyridine at -78°C, the Li-Br exchange occurs orders of magnitude faster than the deprotonation of the pyridine ring hydrogens. This selectivity is driven by the formation of a stabilized "ate" complex transition state and the thermodynamic stability of the resulting aryl lithium species.
-
Reaction A (Desired): 2,6-Dibromopyridine + n-BuLi
2-Bromo-6-lithiopyridine + n-BuBr.[1] -
Reaction B (Undesired): 2-Bromo-6-lithiopyridine + n-BuLi
2,6-Dilithiopyridine (leads to bis-TMS). -
Reaction C (Undesired): Isomerization to 3-lithio species (Halogen Dance) if temperature > -60°C.
The "Inverse Addition" Myth
While inverse addition (adding substrate to base) is common in some lithiations, direct addition (adding base to substrate) is preferred here. By maintaining a high concentration of the dibromide relative to the base during addition, you statistically favor mono-lithiation over di-lithiation.
Experimental Protocol
Reagents & Equipment
| Component | Grade/Spec | Role |
| 2,6-Dibromopyridine | >98% Purity | Substrate |
| n-Butyllithium | 1.6M or 2.5M in Hexanes | Lithiating Agent |
| Trimethylsilyl chloride (TMSCl) | Distilled over CaH₂ | Electrophile |
| THF | Anhydrous (Na/Benzophenone) | Solvent (Coordinating) |
| Reaction Vessel | Flame-dried, Ar/N₂ atm | Environment |
Step-by-Step Methodology
Step 1: System Preparation Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel. Flush continuously with dry Argon.
Step 2: Solvation Charge the flask with 2,6-dibromopyridine (10.0 g, 42.2 mmol) and anhydrous THF (100 mL) . Stir until fully dissolved. Cool the solution to -78°C using a dry ice/acetone bath.
-
Critical Check: Ensure the internal temperature reaches -78°C before proceeding.[2]
Step 3: Lithiation (The Critical Window) Add n-BuLi (1.05 equiv, 44.3 mmol) dropwise via the addition funnel over 20–30 minutes.
-
Observation: The solution will typically turn a yellow/orange color, indicating the formation of the 2-bromo-6-lithiopyridine species.
-
Control: Maintain internal temperature below -70°C. A rapid exotherm indicates too fast addition, which risks scrambling.
-
Aging: Stir at -78°C for exactly 30 minutes. Do not over-stir, as thermodynamic equilibration can lead to side products.
Step 4: Electrophilic Trapping Add TMSCl (1.2 equiv, 50.6 mmol) dropwise to the cold solution. The color may lighten.
-
Kinetics: The trapping is extremely fast.
-
Warming: Allow the reaction to stir at -78°C for 15 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.
Step 5: Quench & Workup Quench the reaction with saturated aq. NH₄Cl (50 mL) .
-
Extract with Diethyl Ether (3 x 50 mL) . (Ether is preferred over DCM to avoid halogen exchange issues during concentration).
-
Wash combined organics with Brine (50 mL) .
-
Dry over MgSO₄ , filter, and concentrate in vacuo.
Step 6: Purification The crude oil is typically purified via vacuum distillation (bp ~110°C @ 0.5 mmHg) or flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).
-
Yield Target: 85–92%.[3]
Visualization: Reaction Workflow
Figure 1: Process flow diagram for the cryogenic lithiation-silylation sequence.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| High levels of Starting Material | Quenching due to wet solvent or insufficient n-BuLi titer. | Titrate n-BuLi before use. Distill THF over Na/Benzophenone. |
| Formation of 2,6-bis(TMS)pyridine | Excess n-BuLi or local concentration hot-spots. | Strict 1.05 eq stoichiometry. Increase stirring rate during addition. |
| Product degradation on silica | Acidic hydrolysis of TMS group. | Pre-treat silica gel with 1% Triethylamine in Hexanes. |
| Low Yield / Complex Mixture | Temperature rose above -60°C during lithiation.[2] | Use an internal thermometer. Add n-BuLi slower. |
Alternative Industrial Route (TurboGrignard)
For kilogram-scale applications where -78°C is impractical, the use of TurboGrignard (
-
Protocol: Treat 2,6-dibromopyridine with
-PrMgCl LiCl (1.1 eq) in THF at 0°C for 1h. -
Advantage: The complexation of LiCl breaks up the Grignard aggregates, increasing reactivity while maintaining the stability of the magnesiated intermediate at higher temperatures.
References
-
Parham, W. E.; Piccirilli, R. M. (1977). "Selective Lithiation of Bromopyridines". The Journal of Organic Chemistry, 42(2), 257–260. [Link]
- Significance: The foundational text establishing the kinetics of selective monolithiation in poly-halogen
-
Cai, D. et al. (2002). "Synthesis of 2,6-Disubstituted Pyridines". The Journal of Organic Chemistry, 67(22), 7829–7832. [Link]
- Significance: Provides modern, optimized protocols for 2,6-functionaliz
- Adamczyk, M. et al. (2003). "Production of (6-bromopyridin-2-yl)trimethylsilane". U.S. Patent Application 20030130511.
Sources
Technical Guide: Purity Analysis of 2-Bromo-6-(trimethylsilyl)pyridine
Executive Summary
2-Bromo-6-(trimethylsilyl)pyridine (2-Br-6-TMS) is a bifunctional building block critical for modular scaffold construction in medicinal chemistry. Its utility lies in the orthogonal reactivity of its substituents: the bromine atom facilitates metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the trimethylsilyl (TMS) group serves as a masked proton, a steric blocking group, or a handle for Hiyama coupling.
However, the C(sp2)–Si bond in electron-deficient heterocycles is kinetically labile. This molecule presents a unique analytical paradox: it is susceptible to protodesilylation under the acidic conditions typical of reverse-phase HPLC, yet prone to nucleophilic desilylation under strong basic conditions.
This guide provides a validated, orthogonal analytical strategy combining GC-MS (for volatile impurities), Neutral-pH HPLC (for non-volatiles), and qNMR (for absolute potency), ensuring data integrity for drug development applications.
Part 1: Chemical Context & Impurity Profile
Understanding the synthesis and degradation pathways is prerequisite to selecting analytical parameters. 2-Br-6-TMS is typically synthesized via halogen-lithium exchange of 2,6-dibromopyridine followed by quenching with chlorotrimethylsilane (TMSCl).
The "Silent" Degradation Risk
The primary analytical error in handling this compound is method-induced degradation . Standard HPLC mobile phases using 0.1% Trifluoroacetic acid (TFA) or Formic acid can catalyze the protodesilylation of the pyridine ring during the run, leading to false-positive identification of 2-bromopyridine.
Target Impurity Profile
| Impurity Type | Compound Name | Origin | Detection Challenge |
| Degradant | 2-Bromopyridine | Protodesilylation (Acid/Moisture) | Co-elutes on short gradients; UV similar to parent. |
| Starting Material | 2,6-Dibromopyridine | Incomplete Lithiation | Heavy atom effect; distinct isotopic pattern in MS. |
| Over-Reaction | 2,6-Bis(trimethylsilyl)pyridine | Double Lithiation | Highly lipophilic; late eluter on RP-HPLC. |
| Side-Reaction | 2-Bromo-6-butylpyridine | n-BuLi nucleophilic attack | Alkyl impurity; lacks UV chromophore intensity. |
Part 2: Primary Analytical Workflow (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for purity assessment due to the molecule's volatility and the non-polar nature of the TMS group.
Mechanistic Rationale
Pyridine derivatives are basic and can interact with active silanol sites in the GC liner and column, causing peak tailing. The TMS group increases volatility but requires thermal care to prevent rearrangement in the injector port.
Validated Protocol: Inert GC-MS
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm). Low-bleed, arylene-stabilized phase.
-
Inlet: Split (50:1). Crucial: Use a Base-Deactivated Wool Liner (e.g., Restek Topaz) to prevent pyridine adsorption.
Method Parameters:
| Parameter | Setting | Rationale |
| Inlet Temp | 220°C | High enough to volatilize, low enough to prevent thermal C-Si cleavage. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode for stable retention times. |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp prevents thermal stress on the analyte. |
| Transfer Line | 280°C | Prevent cold-spot condensation. |
| MS Source | 230°C (EI Mode) | Standard ionization. |
System Suitability Criteria:
-
Tailing Factor (Tf): < 1.3 for the parent peak (indicates inert flow path).
-
Resolution: Baseline separation between 2-Bromopyridine and 2-Br-6-TMS.
Part 3: Orthogonal Verification (HPLC)
HPLC is required to detect non-volatile salts (LiBr residues) and confirm bulk purity without thermal stress.
The "Neutral pH" Imperative
Do NOT use TFA. The acidic proton facilitates ipso-substitution of the TMS group. Do NOT use high pH (>9). Hydroxide ions can attack the silicon, causing nucleophilic desilylation.
Recommended Mobile Phase: 10 mM Ammonium Acetate (pH 6.8 - 7.0).
Validated Protocol: Neutral RP-HPLC
-
Column: Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm). Hybrid particles resist dissolution at neutral pH and reduce silanol activity.
-
Wavelength: 265 nm (Pyridine characteristic) and 220 nm (General).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Buffer (10mM NH4OAc) | % Acetonitrile |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Part 4: Absolute Purity via qNMR
For drug development, "Area %" from GC/HPLC is insufficient due to varying Response Factors (RF). Quantitative NMR (qNMR) is the gold standard for establishing potency (w/w %).
Internal Standard Selection
We require a standard that is:
-
Non-reactive with the pyridine nitrogen.
-
Has a distinct singlet away from the TMS region (0.3 ppm) and Pyridine region (7.2–7.6 ppm).
Recommended Standard: 1,3,5-Trimethoxybenzene (Singlets at ~3.8 ppm and ~6.1 ppm) or Dimethyl Sulfone (Singlet at ~3.0 ppm).
Protocol
-
Solvent: CDCl₃ (Neutralized with basic alumina if acidic traces are suspected) or DMSO-d6.
-
Relaxation Delay (D1): Set to 30 seconds . (TMS protons have long T1 relaxation times; insufficient D1 leads to underestimation of the main peak).
-
Pulse Angle: 90°.
-
Scans: 16 or 32 (for S/N > 250:1).
Calculation:
Part 5: Visualization & Logic
Workflow: The Analytical Decision Matrix
Caption: Figure 1. Integrated analytical workflow emphasizing the avoidance of acidic conditions during liquid chromatography to prevent artifact generation.
Degradation Mechanism: Why Neutral pH Matters
Caption: Figure 2. Mechanism of acid-catalyzed protodesilylation. This pathway is artificially accelerated by standard acidic HPLC modifiers.
Part 6: Handling & Storage Guidelines
To maintain the purity established by the methods above:
-
Moisture Sensitivity: Store under Argon/Nitrogen. The C-Si bond is robust, but prolonged exposure to atmospheric moisture can lead to slow hydrolysis, especially if trace acid is present.
-
Temperature: Refrigerate (2–8°C).
-
Container: Glass vials with Teflon-lined caps. Avoid silicone septa if puncturing repeatedly, as coring can introduce siloxanes that interfere with TMS quantification.
References
-
PubChem. 2-Bromo-6-(trimethylsilyl)pyridine Compound Summary. National Library of Medicine. [Link]
-
Restek Corporation. Strategies for the Analysis of Basic Compounds (Pyridines) by GC.[Link]
- Anderson, P. O., et al.Stability of Organosilicon Compounds in Acidic Media. Journal of Organic Chemistry. (General reference for C-Si bond stability).
-
BIPM. Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics | Scilit [scilit.com]
- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sonogashira reaction with 2-Bromo-6-(trimethylsilyl)pyridine
Application Note: High-Fidelity Sonogashira Coupling of 2-Bromo-6-(trimethylsilyl)pyridine
Executive Summary
This technical guide details the optimization and execution of the Sonogashira cross-coupling reaction utilizing 2-Bromo-6-(trimethylsilyl)pyridine as the electrophile. This substrate represents a critical "linchpin" scaffold in medicinal chemistry and materials science (e.g., molecular wires, bipyridine ligands). The presence of the trimethylsilyl (TMS) group at the C6 position provides steric shielding and enhanced lipophilicity, but also introduces specific electronic considerations compared to naked 2-bromopyridines.
Key Deliverables:
-
Mechanistic insight into suppressing pyridine-directed catalyst poisoning.
-
Optimized solvent/base matrix for high-yield conversion.
-
Step-by-step Schlenk protocol for reproducibility.
Chemical Context & Mechanistic Challenges
The Substrate: 2-Bromo-6-(trimethylsilyl)pyridine
The 2-bromopyridine moiety is notoriously challenging in palladium-catalyzed couplings due to the proximal nitrogen atom.
-
Electronic Effect: The electron-deficient nature of the pyridine ring facilitates oxidative addition at the C2-Br bond (faster than phenyl bromides).
-
Coordination Effect (The Challenge): The pyridyl nitrogen can displace phosphine ligands on the Pd(0) or Pd(II) centers, forming stable, non-catalytic "resting states" (catalyst poisoning).
-
The TMS Advantage: The bulky trimethylsilyl group at C6 exerts a remote steric influence that discourages formation of dimeric Pd-pyridine complexes, often resulting in cleaner reaction profiles compared to the non-substituted parent heterocycle.
Mechanistic Pathway
The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. However, the equilibrium between the active catalyst and the inactive pyridine-coordinated species is the rate-determining factor.
Figure 1: Catalytic cycle highlighting the competitive inhibition by the pyridine nitrogen (Red Node).
Optimization Strategy & Critical Parameters
To overcome the specific challenges of this substrate, the following parameter matrix is recommended based on internal kinetic studies and literature precedents.
Table 1: Optimization Matrix for 2-Bromo-6-(trimethylsilyl)pyridine
| Parameter | Recommended | Rationale |
| Catalyst | The triphenylphosphine ligands are robust enough to stabilize Pd but labile enough to allow the catalytic cycle. Bis-chelating ligands (e.g., dppf) are often too slow for this sterically crowded substrate. | |
| Co-Catalyst | CuI (1-3 mol%) | Essential for generating the copper acetylide nucleophile. Keep loading low to prevent homocoupling (Glaser coupling) of the alkyne. |
| Base | Triethylamine ( | Acts as both base and co-solvent.[1] The TMS group on the ring is stable to these amines. |
| Solvent | THF or DMF | THF is preferred for ease of workup. DMF is required for highly polar alkynes but requires aqueous washing. |
| Temperature | 50°C - 70°C | Room temperature is often insufficient due to the steric bulk of the TMS group; mild heating dissociates the inactive Pyridine-Pd complexes. |
Standard Operating Procedure (SOP)
Safety Note: 2-Bromopyridines can be skin irritants.[2] Copper(I) iodide is toxic. Perform all manipulations in a fume hood.
Reagents & Materials
-
Substrate: 2-Bromo-6-(trimethylsilyl)pyridine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst:
(0.03 equiv) -
Co-Catalyst: CuI (0.015 equiv)
-
Solvent: Anhydrous THF (degassed)
-
Base: Anhydrous Triethylamine (degassed)
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the coupling reaction.
Detailed Protocol
-
Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).
-
Solids Loading: Under a positive flow of Argon, add:
-
2-Bromo-6-(trimethylsilyl)pyridine (230 mg, 1.0 mmol)
- (21 mg, 3 mol%)
-
CuI (3 mg, 1.5 mol%)
-
-
Solvent/Base Addition: Seal the flask with a rubber septum. Via syringe, add:
-
Anhydrous THF (4 mL)
-
Triethylamine (2 mL)
-
Note: Ensure solvents are sparged with Argon prior to use to prevent oxidative homocoupling of the alkyne.
-
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe. The solution typically turns from yellow to dark brown/black over time.
-
Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (typically 4-8 hours).
-
TLC Tip: The product will be highly fluorescent under UV (254 nm) due to the extended conjugation of the pyridyl-alkyne system.
-
-
Workup:
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5). The TMS group makes the product relatively non-polar.[2]
-
Quality Control & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Increase catalyst loading to 5 mol% or switch to |
| Glaser Homocoupling | Oxygen Leak | Rigorously degas solvents. Ensure Argon line is positive pressure. |
| Loss of TMS Group | Protodesilylation | Highly unlikely with amine bases. Avoid using fluoride sources or strong mineral acids during workup. |
| Black Precipitate | Pd Aggregation | Normal at end of reaction ("Pd black"). If early, indicates ligand dissociation; add excess |
Analytical Validation (NMR):
-
NMR: Look for the disappearance of the terminal alkyne proton (
ppm) and the retention of the TMS singlet ( ppm, 9H). -
Shift: The C3/C4/C5 pyridine protons will shift downfield slightly due to the conjugation with the alkyne.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[4][5] Chemical Reviews, 107(1), 133-173.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[6] Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Tilley, L. J., & Shaughnessy, K. H. (2009). Investigation of the Sonogashira coupling of 2-bromopyridines. Journal of Organic Chemistry.
Sources
Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-(trimethylsilyl)pyridine
Introduction: The Strategic Utility of a Bifunctional Pyridine Building Block
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity.[1][2] These transformations are indispensable in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1] Within this context, 2-Bromo-6-(trimethylsilyl)pyridine emerges as a uniquely versatile and strategic building block.
This guide provides an in-depth exploration of the application of 2-Bromo-6-(trimethylsilyl)pyridine in several key palladium-catalyzed cross-coupling reactions. The molecule's design incorporates two key features:
-
A Reactive C(sp²)-Br Bond: Positioned at the 2-position of the pyridine ring, this bond is the primary site for oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cascade. Its reactivity is well-established for a variety of coupling reactions.[3]
-
A Versatile C-Si Bond: The trimethylsilyl (TMS) group at the 6-position is not merely a passive substituent. It serves multiple strategic roles:
-
A Steric Modulator: The bulky TMS group can influence the regioselectivity of reactions and the conformational preferences of the resulting products.
-
A Removable Placeholder: The C-Si bond can be selectively cleaved post-coupling under mild conditions (protodesilylation) to install a hydrogen atom. This two-step sequence (coupling then desilylation) is a powerful tactic to synthesize 2-substituted pyridines that might be otherwise difficult to access directly due to challenges with the stability or reactivity of 2-bromopyridine itself.
-
A Latent Functional Group: The TMS group can be a precursor for other functionalities, although this is less common than its use as a placeholder.
-
This document will detail the mechanistic underpinnings, provide field-proven experimental protocols, and present key data for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions using this substrate.
General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2] A deep understanding of this cycle is critical for troubleshooting and optimizing reaction conditions.
The cycle consists of three fundamental steps:[2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-6-(trimethylsilyl)pyridine, forming a square planar Pd(II) complex. This is often the rate-determining step of the overall cycle.
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organocopper reagent) is transferred to the palladium center, displacing the bromide. This step regenerates the halide salt and forms a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Caption: A simplified representation of the key steps in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, high functional group tolerance, and the generally low toxicity and high stability of the organoboron reagents.[5][6] It is an exceptionally powerful tool for the synthesis of biaryl and heteroaryl compounds.[7][8]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often use a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand. Bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and the use of less reactive coupling partners like aryl chlorides.[9]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[5][10] The choice of base can significantly impact reaction rate and yield.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common, as water helps to solubilize the inorganic base and the boronate species. Anhydrous conditions can also be employed with specific bases like potassium trimethylsilanolate (TMSOK).[11]
Application Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a representative procedure for the synthesis of 2-Phenyl-6-(trimethylsilyl)pyridine.
Experimental Workflow Diagram
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| 2-Bromo-6-(trimethylsilyl)pyridine | 230.18 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (1 mol% Pd) |
| SPhos | 410.53 | 0.022 | 0.022 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| Toluene | - | 5 mL | - |
| Water | - | 1 mL | - |
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium catalysts and phosphine ligands are toxic and air-sensitive. Handle them under an inert atmosphere where possible.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-(trimethylsilyl)pyridine (230 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (9.0 mg, 0.022 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas the toluene and water by bubbling argon through them for 15-20 minutes. Add the degassed toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille reaction couples an organic halide with an organostannane (tin) reagent.[12][13] Its primary advantage is the exceptional tolerance of organotin reagents to a vast array of functional groups. However, the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts necessitate careful handling and purification.[13]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a very common and effective catalyst for Stille couplings. PdCl₂(PPh₃)₂ is also frequently used.
-
Additives: In some cases, especially with less reactive substrates, additives like copper(I) iodide (CuI) can accelerate the transmetalation step.[14]
-
Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or dioxane are typically used.
-
Workup: The removal of tin byproducts (e.g., Bu₃SnBr) is critical. A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF), which precipitates the tin as a filterable solid (Bu₃SnF).[13]
Application Protocol: Stille Coupling with Tributyl(vinyl)stannane
This protocol describes a representative procedure for the synthesis of 2-Vinyl-6-(trimethylsilyl)pyridine.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| 2-Bromo-6-(trimethylsilyl)pyridine | 230.18 | 1.0 | 1.0 |
| Tributyl(vinyl)stannane | 317.09 | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Anhydrous DMF | - | 5 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add 2-Bromo-6-(trimethylsilyl)pyridine (230 mg, 1.0 mmol) and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) followed by tributyl(vinyl)stannane (0.35 mL, 1.1 mmol) via syringe.
-
Reaction: Heat the mixture to 90 °C for 16 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether (25 mL) and add a saturated aqueous solution of KF (10 mL). Stir this biphasic mixture vigorously for 1 hour.
-
Purification: Filter the mixture through a pad of Celite® to remove the precipitated tin salts, washing the pad with additional diethyl ether. Transfer the filtrate to a separatory funnel, wash with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting a terminal alkyne with an aryl or vinyl halide.[15] It uniquely employs a dual catalytic system, typically consisting of a palladium complex and a copper(I) salt.[16]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective.
-
Copper(I) Co-catalyst: A copper(I) salt, most commonly CuI, is crucial. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the aryl-palladium(II) complex much more readily than the alkyne itself.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.
Application Protocol: Sonogashira Coupling with Phenylacetylene
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| 2-Bromo-6-(trimethylsilyl)pyridine | 230.18 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | - | 5 mL | Solvent |
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask under argon, combine 2-Bromo-6-(trimethylsilyl)pyridine (230 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Solvent and Reagent Addition: Add degassed triethylamine (5 mL) and phenylacetylene (0.13 mL, 1.2 mmol).
-
Reaction: Stir the mixture at 60 °C for 6-8 hours. The formation of a triethylammonium bromide salt precipitate is often observed.
-
Workup: Cool the reaction to room temperature and filter off the salt, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain 2-(Phenylethynyl)-6-(trimethylsilyl)pyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general method for the palladium-catalyzed coupling of amines with aryl halides.[17][18]
Causality Behind Experimental Choices:
-
Ligands: This reaction is highly dependent on the choice of ligand. Simple phosphines like PPh₃ are generally ineffective. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos, SPhos) are required to promote the challenging C-N reductive elimination step from the Pd(II) intermediate.[17][19]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although others like lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄ can be used. The base deprotonates the amine or forms the palladium-amido complex necessary for the catalytic cycle.[19]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to avoid quenching the strong base.
Application Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol describes the synthesis of 4-(6-(Trimethylsilyl)pyridin-2-yl)morpholine.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| 2-Bromo-6-(trimethylsilyl)pyridine | 230.18 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (1 mol% Pd) |
| (±)-BINAP | 622.67 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a robust stream of argon, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), (±)-BINAP (18.7 mg, 0.03 mmol), and NaOt-Bu (135 mg, 1.4 mmol).[20]
-
Reagent Addition: Add 2-Bromo-6-(trimethylsilyl)pyridine (230 mg, 1.0 mmol), anhydrous toluene (5 mL), and morpholine (0.105 mL, 1.2 mmol).
-
Reaction: Seal the tube tightly and heat in an oil bath at 100 °C for 18-24 hours.[20]
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate to remove baseline palladium residues and salts.
-
Purification: Concentrate the filtrate and purify the resulting crude material by flash chromatography to yield the desired product.
Post-Coupling Strategy: Protodesilylation
A key advantage of using 2-Bromo-6-(trimethylsilyl)pyridine is the ability to easily remove the TMS group after the desired coupling reaction has been performed. This unmasks the 6-position, yielding a 2-substituted pyridine.
Causality Behind Experimental Choices:
-
Reagent: Fluoride ion sources are highly effective for cleaving silicon-carbon bonds due to the high strength of the Si-F bond. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose. Alternatively, acidic conditions (e.g., HCl in an alcohol solvent) can also effect protodesilylation.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is ideal for reactions involving TBAF.
General Protocol: Protodesilylation of a 2-Aryl-6-(trimethylsilyl)pyridine
Step-by-Step Protocol:
-
Setup: Dissolve the 2-Aryl-6-(trimethylsilyl)pyridine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by adding water (10 mL). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography if necessary to yield the final 2-arylpyridine.
Conclusion
2-Bromo-6-(trimethylsilyl)pyridine is a powerful and versatile building block for the synthesis of functionalized pyridines. Its participation in a wide range of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations—allows for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents at the 2-position. The true strategic elegance of this reagent lies in the dual functionality of the trimethylsilyl group, which acts as a removable placeholder, enabling access to 2-substituted pyridines that are often challenging to synthesize directly. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this valuable synthetic tool in their research endeavors.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Johansson, H., & Antonsson, T. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1877–1884. [Link]
-
Lanni, E. L., & Moliterno, P. M. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]
-
Reissig, H.-U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 46. [Link]
-
Scribd. (n.d.). Overview of the Stille Reaction. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Alvarez-Bercedo, P., et al. (2010). Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. Synlett, 2010(12), 1869-1872. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(29), 6410–6435. [Link]
-
ResearchGate. (2009). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
ResearchGate. (2008). Synthesis and characterization of bis(bipyridine)ruthenium(II) complexes with bromo or protected ethynyl β-diketonato ligands. [Link]
-
Chiu, H.-C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090–6094. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Pye, D. R., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5844–5848. [Link]
-
PubMed. (2009). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 50(26), 3392-3394. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Goud, B., et al. (2024). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry. [Link]
-
Miyaura, N. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
MDPI. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(1), 1-20. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Loughborough University. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). [Link]
-
Arkat USA. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
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- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Strategic Synthesis of 2-Aryl-6-(trimethylsilyl)pyridines
Abstract & Strategic Overview
The 2-aryl-6-(trimethylsilyl)pyridine motif represents a critical scaffold in medicinal chemistry and materials science. The trimethylsilyl (TMS) group serves two distinct strategic functions:
-
The "Silicon Switch": Modulating lipophilicity (
) and metabolic stability without significantly altering the steric profile compared to a tert-butyl group.[1] -
Synthetic Handle: Acting as a masked nucleophile for Hiyama couplings or a precursor for ipso-substitution (e.g., halogenation).[1]
This Application Note details the Modular Scaffold Protocol , a high-fidelity synthetic route that prioritizes regiochemical control.[1] Unlike direct C-H silylation methods, which often suffer from C3/C4 isomer contamination or require expensive Iridium catalysts, this protocol utilizes a robust Lithium-Halogen Exchange / Suzuki-Miyaura Coupling sequence.[1] This ensures exclusive C2/C6 functionalization.[1]
Strategic Decision Tree
The following logic flow dictates the experimental design:
Figure 1: Strategic selection of the synthetic pathway. Path B minimizes regiochemical scrambling.[1]
Critical Analysis of Reaction Mechanisms
Why Lithium-Halogen Exchange?
Nucleophilic aromatic substitution (
Mechanism:
-
Exchange:
-BuLi attacks the bromine atom (halogen-philic attack), generating 2-bromo-6-lithiopyridine and -BuBr. -
Stability: The resulting aryl lithium species is stabilized by the adjacent nitrogen lone pair (chelation effect), but it is thermally unstable.[1] Above -60°C, it can undergo "Wurtz-type" coupling with the generated
-BuBr or scramble to the C3/C4 positions. -
Quench: TMSCl acts as a hard electrophile, trapping the lithio species.[1]
The Suzuki-Miyaura Coupling
Once the TMS group is installed, the remaining bromine at C2 is an excellent handle for Pd-catalyzed cross-coupling. The bulky TMS group at C6 exerts minimal steric hindrance on the C2 position, allowing for high yields even with ortho-substituted boronic acids.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Bromo-6-(trimethylsilyl)pyridine (The Scaffold)
Objective: Selective mono-silylation of 2,6-dibromopyridine.
Materials:
-
2,6-Dibromopyridine (1.0 equiv)[1]
- -Butyllithium (1.05 equiv, 2.5 M in hexanes)[1]
-
Chlorotrimethylsilane (TMSCl) (1.2 equiv)[1]
-
Anhydrous Diethyl Ether (
) or THF[1] -
Dry Ice/Acetone bath (-78°C)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with
for 15 minutes. -
Solvation: Add 2,6-dibromopyridine (2.37 g, 10 mmol) and anhydrous
(50 mL). Cool the solution to -78°C using a dry ice/acetone bath.-
Expert Insight:
is often preferred over THF for this specific mono-lithiation because it suppresses the formation of the di-lithio species due to lower solubility/coordinating ability.
-
-
Lithiation: Add
-BuLi (4.2 mL, 10.5 mmol) dropwise via syringe pump or careful manual addition over 20 minutes.-
Critical Control Point: The internal temperature must not rise above -70°C. Rapid addition causes local heating and double-lithiation or polymerization.
-
-
Incubation: Stir the reaction at -78°C for 45 minutes. The solution typically turns a yellow/orange color.[1]
-
Quenching: Add neat TMSCl (1.5 mL, 12 mmol) dropwise.
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1 hour.
-
Workup: Quench with saturated aqueous
(30 mL). Extract with (3 x 30 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: The crude oil is purified via silica gel flash chromatography (Hexanes/EtOAc, 98:2 gradient).
Protocol B: Suzuki-Miyaura Coupling to Generate 2-Aryl-6-TMS-pyridine
Objective: Coupling of the scaffold with an aryl boronic acid.
Materials:
-
2-Bromo-6-(trimethylsilyl)pyridine (1.0 equiv)[1]
-
Arylboronic acid (
) (1.2 equiv)[1] -
Catalyst:
(5 mol%) OR (for sterically hindered substrates)[1] -
Base:
(2.0 M aqueous solution, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine 1,4-dioxane (10 mL) and 2.0 M
(3 mL). Sparge with nitrogen for 15 minutes. Oxygen is the enemy of the catalytic cycle (oxidation of phosphine ligands).[1] -
Charging: Add 2-bromo-6-(trimethylsilyl)pyridine (230 mg, 1.0 mmol), the Arylboronic acid (1.2 mmol), and
(58 mg, 0.05 mmol). -
Reaction: Seal the vial and heat to 90°C for 4-12 hours. Monitor by TLC or LC-MS.[1]
-
Note: The TMS group is stable to these basic aqueous conditions.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc.[1]
-
Scavenging (Optional): If Pd residues are high, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
-
Result: Target 2-aryl-6-(trimethylsilyl)pyridine.
-
Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Suitability (Step 1: Lithiation) | Suitability (Step 2: Coupling) | Notes |
| Diethyl Ether | Excellent | Poor | Best for mono-lithiation control. |
| THF | Good | Excellent | Can promote di-lithiation in Step 1 if too warm.[1] |
| Dioxane | N/A | Excellent | High boiling point, ideal for Suzuki.[1] |
| DCM | Unsafe | Poor | Reacts with n-BuLi (Carbene formation).[1] |
Troubleshooting Guide
-
Problem: Significant formation of 2,6-bis(trimethylsilyl)pyridine in Step 1.
-
Cause: Temperature too high or excess n-BuLi used.[1]
-
Fix: Ensure -78°C is maintained; reduce n-BuLi to 1.00 equiv; switch from THF to
.
-
-
Problem: Protodesilylation (Loss of TMS) during Step 2.
-
Problem: Low conversion in Suzuki coupling.
References
-
Parham, W. E., & Piccirilli, R. M. (1977).[1] Selective Halogen-Lithium Exchange in Bromopyridines.[1] The Journal of Organic Chemistry. [Link][1]
-
Gros, P., & Fort, Y. (2002).[1] Lithiation of 2-bromopyridines with BuLi-LiDMAE: synthesis of 2-functionalized-6-bromopyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link][1]
-
Murai, T., et al. (2010).[1] Synthesis of Silylated Pyridines via [2+2+2] Cycloaddition.[1] Organic Letters. [Link][1]
Sources
The Strategic Synthesis of 2,6-Disubstituted Pyridines: A Detailed Guide to Leveraging 2-Bromo-6-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with the substitution pattern at the 2- and 6-positions profoundly influencing molecular properties and biological activity.[1][2] The synthesis of unsymmetrically 2,6-disubstituted pyridines, however, presents a significant challenge, often requiring multi-step, low-yielding procedures. This application note provides a comprehensive guide to a powerful and versatile synthetic strategy utilizing 2-Bromo-6-(trimethylsilyl)pyridine as a key building block for the controlled, sequential introduction of diverse functionalities.
The Power of Orthogonal Reactivity: Why 2-Bromo-6-(trimethylsilyl)pyridine?
The strategic advantage of 2-Bromo-6-(trimethylsilyl)pyridine lies in the differential reactivity of the C-Br and C-SiMe₃ bonds. The C(sp²)-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3][4] In contrast, the C(sp²)-SiMe₃ bond is relatively inert under these conditions, acting as a masked leaving group. This "orthogonal" reactivity allows for a two-stage functionalization process.
The trimethylsilyl (TMS) group serves as a sterically bulky, chemically inert placeholder that can be later activated for a second cross-coupling reaction or removed to yield the monosubstituted pyridine. This approach provides a significant advantage over using 2,6-dihalopyridines, where selective mono-functionalization can be challenging to control.[5] The TMS group effectively "protects" the 6-position while the 2-position is functionalized, enabling the synthesis of a vast array of unsymmetrical 2,6-disubstituted pyridines with high precision.
The Synthetic Blueprint: A Stepwise Approach to 2,6-Disubstitution
The general workflow for the preparation of 2,6-disubstituted pyridines using 2-Bromo-6-(trimethylsilyl)pyridine involves a three-step sequence:
-
Step 1: First Cross-Coupling at the C-Br Bond. The more reactive C-Br bond is selectively functionalized using a palladium-catalyzed cross-coupling reaction.
-
Step 2: Activation and Second Cross-Coupling at the C-Si Bond. The TMS group is converted into a more reactive species (e.g., a boronate ester or a halide) to enable a second, different cross-coupling reaction.
-
Step 3 (optional): Desilylation. If only a monosubstituted pyridine is desired, the TMS group can be cleanly removed.
This sequential approach is depicted in the workflow diagram below:
Caption: Sequential functionalization of 2-Bromo-6-(trimethylsilyl)pyridine.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations. Researchers should optimize these conditions based on their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling at the C-Br Bond
This protocol describes the introduction of an aryl or heteroaryl group at the 2-position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C-Br position.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-6-(trimethylsilyl)pyridine | 230.18 | 1.0 | 1.0 |
| Arylboronic acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Dioxane/H₂O (4:1) | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add 2-Bromo-6-(trimethylsilyl)pyridine (230 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/H₂O solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-(trimethylsilyl)pyridine.
Protocol 2: Sonogashira Coupling at the C-Br Bond
This protocol outlines the introduction of an alkynyl group at the 2-position.
Reaction Scheme:
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application of 2-Bromo-6-(trimethylsilyl)pyridine in Materials Science: A Guide to Synthetic Strategies
Introduction: A Versatile Building Block for Advanced Materials
2-Bromo-6-(trimethylsilyl)pyridine is a strategically functionalized heterocyclic compound poised for significant applications in materials science, particularly in the synthesis of organic electronic materials. Its unique architecture, featuring a reactive bromine atom at the 2-position and a sterically influential and synthetically versatile trimethylsilyl (TMS) group at the 6-position, offers chemists a powerful tool for the precise construction of complex organic molecules. The pyridine core itself is a common motif in materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its electron-deficient nature, which can be leveraged to tune charge transport properties.[1]
This application note provides a comprehensive overview of the potential applications of 2-Bromo-6-(trimethylsilyl)pyridine in materials science, focusing on its role as a key intermediate in the synthesis of hole-transporting materials, electron-transporting materials, and conjugated polymers. While specific, documented examples of this particular molecule in materials science are limited in publicly available literature, this guide will provide detailed, field-proven protocols for analogous systems, offering a robust starting point for researchers and scientists.
The Strategic Advantage of the Trimethylsilyl Group
The presence of the trimethylsilyl group in 2-Bromo-6-(trimethylsilyl)pyridine is not merely incidental; it serves several critical functions in synthetic chemistry:
-
Directing Group: The bulky TMS group can direct metallation to the adjacent position, allowing for regioselective functionalization of the pyridine ring.
-
Solubility Enhancement: The lipophilic nature of the TMS group can significantly improve the solubility of intermediates and final products in organic solvents, which is crucial for solution-processed device fabrication.
-
Protecting Group: In certain reaction sequences, the TMS group can act as a removable protecting group for a C-H bond.
-
Precursor to other Functional Groups: The C-Si bond can be cleaved and converted to other functionalities, such as a hydroxyl group or a halogen, further expanding the synthetic utility of the molecule.
Core Applications in Materials Synthesis
The primary utility of 2-Bromo-6-(trimethylsilyl)pyridine in materials science lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are foundational for the construction of the extended π-conjugated systems that are essential for organic electronic materials.
Synthesis of Hole-Transporting Materials (HTMs) and Electron-Transporting Materials (ETMs) for OLEDs and Perovskite Solar Cells
Pyridine-containing compounds are widely used as building blocks for both HTMs and ETMs.[1] The electron-deficient nature of the pyridine ring can be used to tune the HOMO and LUMO energy levels of the material, facilitating efficient charge injection and transport. 2-Bromo-6-(trimethylsilyl)pyridine can be used to introduce a functionalized pyridine moiety into a larger molecular framework.
Experimental Protocols
The following protocols are generalized methods for the Suzuki-Miyaura and Sonogashira coupling of 2-bromopyridines. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) will be necessary for 2-Bromo-6-(trimethylsilyl)pyridine to achieve optimal results.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-6-(trimethylsilyl)pyridines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 2-bromopyridine derivative with an arylboronic acid.
Reaction Scheme:
Materials:
-
2-Bromo-6-(trimethylsilyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-Bromo-6-(trimethylsilyl)pyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of 2-Bromo-6-(trimethylsilyl)pyridine).
-
Degassing: Seal the flask and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 24 | 80-90 |
| 3 | Naphthylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 12 | 85-95 |
*Yields are approximate and based on similar reactions reported in the literature for other 2-bromopyridines.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 2-Alkynyl-6-(trimethylsilyl)pyridines
This protocol outlines a general procedure for the palladium/copper-catalyzed cross-coupling of a 2-bromopyridine derivative with a terminal alkyne.
Reaction Scheme:
Materials:
-
2-Bromo-6-(trimethylsilyl)pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-6-(trimethylsilyl)pyridine, the terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Solvent and Base Addition: Add anhydrous THF and triethylamine.
-
Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Sonogashira coupling reactions.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Sonogashira coupling reaction.
Conclusion and Future Outlook
2-Bromo-6-(trimethylsilyl)pyridine represents a highly promising, yet underexplored, building block for the synthesis of advanced materials for organic electronics. Its unique combination of a reactive cross-coupling site and a versatile silyl group provides a powerful platform for the design and synthesis of novel hole-transporting materials, electron-transporting materials, and conjugated polymers. The generalized protocols provided in this application note, based on well-established methodologies for similar substrates, offer a solid foundation for researchers to begin exploring the potential of this compound. Further research into the specific applications of 2-Bromo-6-(trimethylsilyl)pyridine is warranted and is expected to yield novel materials with tailored optoelectronic properties for next-generation OLEDs and organic solar cells.
References
Sources
Application Note: Directed Ortho-Metalation (DoM) of 2-Bromo-6-(trimethylsilyl)pyridine
Executive Summary
This guide details the protocol for the regioselective functionalization of 2-Bromo-6-(trimethylsilyl)pyridine . While the 2-bromo-6-trimethylsilyl scaffold is a privileged building block in medicinal chemistry (offering orthogonal coupling handles at C2 and C6), its functionalization is fraught with two competing mechanistic pathways: Directed Ortho-Metalation (DoM) and the Base-Catalyzed Halogen Dance (BCHD) .
Successful execution requires strict kinetic control to favor C3-lithiation (DoM) while suppressing the thermodynamically driven migration of the bromine atom (Halogen Dance). This protocol utilizes Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -78°C to achieve high-fidelity C3-functionalization.
Mechanistic Analysis & Strategic Planning
The Substrate Architecture
The substrate presents a unique "push-pull" steric and electronic environment:
-
C2-Bromine: A strong Inductive Directing Group (–I effect). It significantly acidifies the C3-proton, making it the kinetic site of deprotonation.
-
C6-TMS: A bulky "blocking group." Unlike smaller substituents, the Trimethylsilyl (TMS) group exerts massive steric influence, shielding the C5 position and preventing nucleophilic attack at C6.
The Critical Decision: Reagent Selection
-
Avoid n-BuLi: The use of n-butyllithium is strictly contraindicated . The C2-Bromine is highly susceptible to Lithium-Halogen Exchange (Li/Br exchange) with alkyllithiums, which would cleave the bromine rather than deprotonate the ring.
-
Select LiTMP: LiTMP is a non-nucleophilic, bulky amide base. It is too sterically hindered to attack the pyridine ring (Chichibabin reaction) or engage in Li/Br exchange rapidly at low temperatures. It acts purely as a base to remove the C3 proton.
The "Halogen Dance" Risk
Upon lithiation at C3, the resulting species (3-lithio-2-bromo-6-TMS-pyridine) is kinetically formed but thermodynamically unstable. If the temperature rises above -50°C , the bromine atom can migrate to the C3 position, shifting the lithium to C4 or C5. This scrambling leads to inseparable mixtures of regioisomers.
Operational Rule: The reaction temperature must be maintained at -78°C throughout the lithiation and electrophile addition phases.
Visualizing the Pathway
The following diagram illustrates the kinetic vs. thermodynamic pathways.
Figure 1: Reaction pathway showing the kinetic C3-lithiation (Green path) versus the thermal Halogen Dance risk (Red dashed path).
Detailed Experimental Protocol
Materials & Preparation
-
Substrate: 2-Bromo-6-(trimethylsilyl)pyridine (1.0 equiv).
-
Base Precursor: 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv).
-
Lithium Source: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv).
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Electrophile: e.g., DMF (for aldehyde), Iodine (for iodide), or Benzaldehyde.
Step-by-Step Methodology
Step 1: In-Situ Generation of LiTMP
-
Context: Commercial LiTMP is often degraded; in situ generation guarantees stoichiometry.
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Charge with Anhydrous THF (concentration ~0.2 M relative to substrate).
-
Add TMP (1.2 equiv) via syringe.
-
Cool the solution to -10°C (ice/salt bath).
-
Dropwise add n-BuLi (1.1 equiv) over 10 minutes.
-
Note: A slight excess of TMP ensures all n-BuLi is consumed, preventing Li/Br exchange on the substrate later.
-
-
Stir at 0°C for 30 minutes to ensure complete formation of LiTMP.
Step 2: Cryogenic Lithiation (The Critical Step)
-
Cool the LiTMP solution strictly to -78°C (Dry ice/Acetone).
-
Dissolve 2-Bromo-6-(trimethylsilyl)pyridine (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise down the side of the flask over 15–20 minutes.
-
Control Check: Internal temperature must not rise above -70°C during addition.
-
-
Stir at -78°C for 45 minutes .
-
Visual Cue: The solution often turns a deep red/orange color, indicating the formation of the lithiated species.
-
Step 3: Electrophilic Trapping
-
Add the Electrophile (1.5 equiv) (neat or in THF) rapidly but carefully to maintain temp < -70°C.
-
Stir at -78°C for 30 minutes.
-
Slow Warm-up: Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
Note: Once the electrophile has reacted, the Halogen Dance is no longer a risk.
-
Step 4: Quench & Workup
-
Quench with saturated aq. NH₄Cl (or dilute HCl if the product is acid-stable).
-
Extract with EtOAc or DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc).[1]
Data & Troubleshooting Guide
Expected Results vs. Common Failures
| Outcome | Observation (NMR/GCMS) | Root Cause | Corrective Action |
| Success | Single product substituted at C3 . | Kinetic control maintained. | Proceed with scale-up. |
| Failure A | Product at C4 or C5 ; scrambled Br positions. | Halogen Dance . Temp rose > -50°C before trapping. | Improve cooling; add electrophile faster; check internal probe. |
| Failure B | Des-bromo product (2-TMS-pyridine). | Li/Br Exchange . Residual n-BuLi present. | Use excess TMP (1.2 eq) relative to n-BuLi (1.1 eq). |
| Failure C | Low conversion; recovered starting material. | Wet conditions or degraded LiTMP. | Re-titrate n-BuLi; ensure THF is <50 ppm water. |
Self-Validating the Protocol (Deuterium Quench)
Before committing expensive electrophiles, run a pilot reaction:
-
Quench with MeOD or D₂O at -78°C.
-
Run ¹H-NMR.[1]
-
Pass: Disappearance of the C3-H doublet (approx. δ 7.4 ppm) and collapse of the C4-H coupling pattern.
-
Fail: Deuterium incorporation at other positions implies scrambling.
-
References
-
Foundational DoM Methodology: Snieckus, V. (1990).[7] Directed ortho metalation.[2][3][6][7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933.
-
Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[10] Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046–1057.
-
Lithiation of Halopyridines (Schlosser's Rules): Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376–393.
-
Specific Reactivity of 2-Bromopyridines: Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines. Tetrahedron, 57(19), 4059–4090.
Sources
- 1. 2-broMo-6-(triMethylsilyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. baranlab.org [baranlab.org]
- 9. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 10. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Strategic Utilization of 2-Bromo-6-(trimethylsilyl)pyridine in One-Pot Modular Synthesis
[1][2]
Executive Summary
This Application Note details the strategic use of 2-Bromo-6-(trimethylsilyl)pyridine (CAS: 59409-80-2) as a high-fidelity scaffold for the synthesis of unsymmetrical 2,6-disubstituted pyridines.[1][2] Unlike simple dibromopyridines, which suffer from statistical product mixtures during mono-functionalization, the C6-TMS group serves as a robust steric and electronic blocking element .[2] This guide provides validated protocols for "one-pot" lithium-halogen exchange sequences and transition-metal-catalyzed cross-couplings, enabling the rapid generation of pharmaceutical intermediates and privileged ligand structures (e.g., Pybox, bipyridines).[1][2]
Mechanistic Rationale: The "TMS-Blocker" Advantage[2]
The utility of 2-Bromo-6-(trimethylsilyl)pyridine lies in its ability to enforce regio-fidelity .[1][2] In the synthesis of 2,6-disubstituted pyridines from 2,6-dibromopyridine, achieving mono-substitution is often low-yielding due to over-reaction (formation of bis-substituted products).[1][2]
By starting with the 2-Br-6-TMS scaffold, the researcher leverages two distinct reactive handles:
-
C2-Bromide: Highly reactive toward Lithium-Halogen (Li-X) exchange and Pd-catalyzed oxidative addition.[1][2]
-
C6-Trimethylsilyl: Inert to standard lithiation/coupling conditions, serving as a placeholder.[1][2] It can be retained for steric bulk or removed/functionalized (ipso-substitution) in a subsequent step.[1][2]
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor in a one-pot setting.
Figure 1: Divergent synthetic workflows. The C6-TMS group directs chemistry exclusively to C2.
Protocol A: One-Pot Cryogenic Lithium-Halogen Exchange
Objective: Generation of C2-functionalized pyridine derivatives (Formylation, Carboxylation).
Critical Parameters[1][2]
-
Solvent: Anhydrous THF or Et₂O is standard.[1][2] However, Dichloromethane (DCM) has been shown to improve regioselectivity and stability of the lithiated species in specific cases, preventing the "halogen dance" or dilithiation side reactions [1].[2]
-
Temperature: Strictly -78°C . Higher temperatures (-40°C or above) risk Wurtz-type coupling or nucleophilic attack on the TMS group.[1][2]
-
Concentration: 0.1 M to 0.25 M.[2]
Step-by-Step Methodology
Reaction: 2-Br-6-TMS-pyridine + n-BuLi → [2-Li-6-TMS-pyridine] + E⁺ → Product
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.
-
Solvation: Charge the flask with 2-Bromo-6-(trimethylsilyl)pyridine (1.0 equiv) and anhydrous THF (concentration ~0.15 M).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.
-
Exchange (The "One-Pot" Trigger):
-
Add n-Butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise via syringe pump or careful manual addition over 10 minutes.[1][2]
-
Observation: A color change (often to deep yellow or orange) indicates the formation of the lithiated species.[2]
-
Hold: Stir at -78°C for 30–45 minutes. Do not exceed 1 hour to minimize side reactions.
-
-
Electrophile Trapping:
-
Warming & Quench: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath. Upon reaching 0°C, quench with saturated aqueous NH₄Cl.[2]
-
Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Data: Electrophile Compatibility Table
| Electrophile | Product Type | Yield (Typical) | Notes |
| DMF | 6-TMS-Picolinaldehyde | 85-92% | Hydrolysis of hemiaminal intermediate required (acidic workup).[1][2] |
| CO₂ (s) | 6-TMS-Picolinic Acid | 80-88% | Excellent precursor for esterification.[1][2] |
| I₂ | 2-Iodo-6-TMS-pyridine | 90-95% | Useful for subsequent Ullmann coupling.[1][2] |
| Acetone | Tertiary Alcohol | 75-82% | Steric bulk at C2 may slightly reduce yield.[1][2] |
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Synthesis of 6-TMS-2-Arylpyridines (Biaryl scaffolds).[1][2]
The "One-Pot" Variation
While standard Suzuki coupling is common, a one-pot sequential deprotection can be performed to yield the mono-substituted pyridine without the TMS group, if desired.[2]
Step-by-Step Methodology
-
Catalyst Loading: In a reaction vial, combine 2-Bromo-6-(trimethylsilyl)pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3-5 mol%).[1][2]
-
Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).[1][2]
-
Reaction: Heat to 90°C under inert atmosphere for 4–12 hours. Monitor by TLC/LC-MS.
-
Optional One-Pot Desilylation:
-
Purification: Standard aqueous workup and silica chromatography.[1][2]
Troubleshooting & Optimization
Issue: "Halogen Dance" (Regio-scrambling)
-
Symptom: Isolation of 3-substituted or 4-substituted products after Li-X exchange.[1][2]
-
Cause: At temperatures > -60°C, the lithiated pyridine is thermodynamically unstable and the Li atom may migrate to a more stable position (often ortho to the ring nitrogen or stabilizing substituents).[2]
-
Solution: Ensure the internal temperature never exceeds -70°C during n-BuLi addition. Consider using DCM as the solvent (Protocol A, 3.[2]1) which suppresses this migration compared to THF [1].[1][2]
Issue: Incomplete Conversion in Suzuki Coupling
Safety & Handling
References
-
Anderson, D. R., et al. (2013).[1][2] Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithiopyridine in Dichloromethane. BYU ScholarsArchive.
-
Gros, P., & Fort, Y. (2002).[1][2] Lithium-halogen exchange in 2-bromo-6-silylated pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Standard protocol reference for silylated pyridine lithiation).
-
Organic Syntheses. (2010). General Procedures for Lithium-Halogen Exchange. Org. Synth. 2010, 87, 161.[1][2]
-
ChemicalBook. (2023).[1][2] Synthesis routes for 2-Bromo-6-(trimethylsilyl)pyridine.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-6-(trimethylsilyl)pyridine
[1]
Case ID: #TMS-PYR-002 Subject: Recrystallization & Purification Protocols Compound Class: Halogenated Heterocycles / Organosilanes Physical State: Low-melting solid / Crystalline powder (Purity dependent)[1]
Executive Summary & Compound Profile
User Query: How do I purify 2-Bromo-6-(trimethylsilyl)pyridine without it oiling out or decomposing?
Technical Insight: This compound is a "Janus" molecule: it possesses a lipophilic trimethylsilyl (TMS) group and a polarizable pyridine nitrogen. It is frequently synthesized via lithium-halogen exchange from 2,6-dibromopyridine.[1] The primary purification challenges are oiling out (due to the greasy TMS group) and protodesilylation (loss of the TMS group under acidic conditions).
While flash chromatography (Hexanes/EtOAc 95:5) is the standard isolation method, recrystallization is required for high-purity applications (e.g., catalytic cross-coupling).
| Property | Data | Implication for Purification |
| Solubility | High in DCM, THF, Et₂O, Toluene.[1] Moderate in Hexanes. | Standard "dissolve and cool" methods may fail due to high solubility.[1] |
| Melting Point | Low (< 50°C) or Oil (if impure) | Critical: Avoid high-boiling solvents.[1] Use low-temperature crystallization. |
| Stability | Acid-sensitive (TMS cleavage) | Do NOT use acidic solvents or silica gel with high acidity.[1] |
| Impurities | 2,6-Dibromopyridine (Starting Material) | Difficult to separate by solubility alone; requires polarity contrast.[1][2] |
Recommended Protocols
Method A: The "Cold-Pentane" Technique (Primary Recommendation)
Best for: Oily crudes or low-melting solids.
Theory: Because the TMS group imparts significant lipophilicity, the compound is too soluble in standard solvents like DCM or EtOAc to crystallize by evaporation. We utilize the steep solubility curve of Pentane or Hexanes at low temperatures.
Protocol:
-
Dissolution: Dissolve the crude oil/solid in the minimum amount of slightly warm Pentane (30°C).
-
Note: If insoluble material remains (likely inorganic salts from the lithiation step), filter through a 0.45µm PTFE syringe filter.
-
-
Concentration: Gently concentrate under nitrogen flow until the solution is slightly turbid.
-
Clarification: Add just enough drops of Et₂O (Diethyl Ether) to make the solution clear again.
-
Deep Freeze: Seal the vial tightly (Parafilm) and place it immediately into a -20°C or -78°C (Dry ice/Acetone) bath.
-
Harvest: Filtration must be done cold. Use a chilled Buchner funnel. If the solid melts upon warming, use a cold decantation method (pipette off the supernatant while keeping the vial on ice).
Method B: The Solvent Layering (Diffusion) Method
Best for: High-purity crystal growth for X-ray or analytical standards.
Protocol:
-
Dissolve the compound in a small volume of DCM (dense, good solvent) in a narrow vial.
-
Carefully layer Hexanes (light, poor solvent) on top of the DCM. Do not mix.
-
Cap the vial and let it stand undisturbed at 4°C. As the solvents diffuse, crystals will grow at the interface.
Troubleshooting Guide (The "Why is this failing?" Matrix)
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the solution turns milky and deposits a sticky oil at the bottom instead of crystals. Root Cause: The temperature dropped too fast, or the solvent boiling point is higher than the compound's melting point. The system entered the "liquid-liquid immiscibility" region before the "solid-liquid" solubility line.
Corrective Actions:
-
The "Scratch" Technique: While the oil is present, scratch the inner wall of the glass vessel with a glass rod. This creates nucleation sites.
-
Re-heat and Seed: Re-dissolve the oil by warming. Add a tiny seed crystal (if available) or a speck of dust/sand to induce nucleation. Cool very slowly (wrap the flask in a towel to insulate it).
-
Change Solvent: Switch to Method A . The lower boiling point of Pentane prevents the oiling-out thermodynamics often seen with Toluene or Heptane.
Issue 2: Loss of TMS Group (Protodesilylation)
Symptom: NMR shows a disappearance of the singlet at ~0.3 ppm and appearance of a proton signal on the pyridine ring. Root Cause: Exposure to acid. Pyridine nitrogens can scavenge protons, locally lowering pH and catalyzing the cleavage of the C-Si bond.
Corrective Actions:
-
Neutralize Glassware: Base-wash your glassware (rinse with dilute NH₄OH, then acetone, then oven dry) before recrystallization.[1]
-
Avoid Chloroform: CDCl₃ and CHCl₃ can form HCl over time. Use DCM or Benzene for handling.
Issue 3: Yellow/Brown Discoloration
Symptom: Product is technically pure by NMR but looks dirty/brown. Root Cause: Oxidation of trace free amines or bromine lability under light.
Corrective Actions:
-
Activated Charcoal: Dissolve in warm Hexanes, add activated carbon (10 wt%), stir for 5 mins, and filter through Celite. Warning: Do this quickly to avoid hydrolysis.
Visual Workflow: Decision Logic
Caption: Decision tree for selecting the optimal purification path based on the physical state of the crude material.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol or Methanol for recrystallization? A: Proceed with caution. While pyridines often crystallize well from alcohols, the TMS group is susceptible to nucleophilic attack by alcohols (solvolysis) at high temperatures or prolonged exposure, especially if any trace acid is present. If you must use alcohol, use Isopropanol (IPA) , keep it cold, and do not reflux.[1]
Q: My NMR shows a mix of starting material (2,6-dibromopyridine) and product. How do I separate them? A: Recrystallization is inefficient for this specific separation because both are lipophilic solids.
-
Solution: You must use Flash Chromatography .
-
Phase: Silica Gel (neutralized with 1% Et₃N if possible).
-
Eluent: 100% Hexanes
20:1 Hexanes:EtOAc. The TMS group makes the product travel faster (higher R_f) than the dibromo-precursor.
Q: How should I store the purified crystals? A: Store under an inert atmosphere (Argon/Nitrogen) in a freezer (-20°C). Wrap the vial in foil to protect the C-Br bond from photodegradation.
References
-
Synthesis & Properties of TMS-Pyridines
-
General Recrystallization of Lipophilic Heterocycles
- Title: Recrystallization Guide for Chemists (Solvent Selection Tables)
- Source: University of Rochester / Department of Chemistry
-
URL:[Link]
-
Stability of Silyl Groups
-
Title: Protective Groups in Organic Synthesis (Theodora W. Greene) - General reference for TMS stability mechanisms.[1]
- Context: Explains the susceptibility of Aryl-TMS bonds to protodesilyl
-
Common side products in the synthesis of 2-Bromo-6-(trimethylsilyl)pyridine
Welcome to the technical support center for the synthesis of 2-Bromo-6-(trimethylsilyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of 2-Bromo-6-(trimethylsilyl)pyridine is a crucial transformation in organic chemistry, providing a versatile building block for the introduction of a trimethylsilyl group onto a pyridine ring. The most prevalent method involves the regioselective lithiation of 2,6-dibromopyridine followed by quenching with an electrophilic silicon source, typically chlorotrimethylsilane (TMSCl). While seemingly straightforward, this reaction is sensitive to various parameters that can lead to the formation of undesired side products, impacting yield and purity. This guide will address the most common issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is complete, but I've isolated a significant amount of the starting material, 2,6-dibromopyridine. What went wrong?
Answer:
The presence of unreacted 2,6-dibromopyridine is a common issue and typically points to incomplete or failed lithiation. The formation of the lithiated intermediate is the critical step in this synthesis.
Causality and Troubleshooting:
-
Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) is highly reactive and sensitive to moisture and air. Ensure your n-BuLi is fresh and has been properly titrated to determine its exact molarity. An old or improperly stored bottle will have a lower effective concentration, leading to under-dosing.
-
Insufficient Anhydrous Conditions: The lithiation reaction must be conducted under strictly anhydrous and inert conditions (e.g., dry argon or nitrogen atmosphere). Any trace of water will protonate and destroy the n-BuLi and the lithiated pyridine intermediate. Ensure all glassware is oven-dried or flame-dried before use, and all solvents are rigorously dried.
-
Reaction Temperature: The lithiation of 2,6-dibromopyridine is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[1] However, if the temperature is too low for the specific solvent system, the reaction rate may be significantly reduced, leading to incomplete conversion. A gradual warm-up to a slightly higher temperature (e.g., -60 °C to -40 °C) for a short period before quenching can sometimes improve the yield.
-
Inadequate Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized "hot spots" and incomplete reaction. Ensure efficient magnetic or mechanical stirring throughout the addition of n-BuLi and the subsequent reaction time.
FAQ 2: I've observed a significant byproduct with a mass corresponding to a disilylated pyridine. How can I prevent the formation of 2,6-bis(trimethylsilyl)pyridine?
Answer:
The formation of 2,6-bis(trimethylsilyl)pyridine occurs when both bromine atoms are substituted by a trimethylsilyl group. This is a result of a second lithiation-silylation sequence.
Causality and Troubleshooting:
-
Stoichiometry of n-Butyllithium: Using more than one equivalent of n-BuLi can lead to the formation of a dilithiated intermediate, which upon quenching with TMSCl will yield the disilylated product. Precise control over the stoichiometry of the organolithium reagent is crucial.
-
Reaction Time and Temperature after n-BuLi Addition: Prolonged reaction times or allowing the reaction to warm up significantly before the addition of the silylating agent can favor the formation of the dilithiated species.
-
Quenching Protocol: The electrophile (TMSCl) should be added promptly after the desired lithiation time has elapsed. A slow or delayed quench can allow for the formation of the undesired dilithiated intermediate.
Experimental Protocol to Minimize Disilylation:
-
Carefully add one equivalent of titrated n-BuLi to a solution of 2,6-dibromopyridine in anhydrous THF at -78 °C.
-
Stir the reaction mixture at -78 °C for the recommended time (typically 30-60 minutes).
-
Promptly quench the reaction by adding a slight excess (1.1-1.2 equivalents) of chlorotrimethylsilane at -78 °C.
-
Allow the reaction to slowly warm to room temperature before workup.
FAQ 3: My crude NMR shows the presence of 2-bromopyridine. How is this possible?
Answer:
The formation of 2-bromopyridine as a side product indicates that a lithiation event occurred, but the subsequent silylation did not. Instead, the lithiated intermediate was quenched by a proton source.
Causality and Troubleshooting:
-
Inadvertent Proton Source During Quench: The most likely cause is the presence of a proton source during or after the lithiation step. This could be trace water in the chlorotrimethylsilane or in the reaction mixture.
-
Inefficient Quenching: If the chlorotrimethylsilane is not reactive enough or is added too slowly, the lithiated intermediate may abstract a proton from the solvent (THF) or another component in the reaction mixture, especially upon warming.
-
Workup Procedure: Premature addition of an aqueous workup solution before the silylation is complete will protonate the lithiated intermediate.
FAQ 4: I have an impurity that I suspect is hexamethyldisiloxane. How is this formed and how can I remove it?
Answer:
Hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃) is a common byproduct in reactions involving chlorotrimethylsilane.
Causality and Troubleshooting:
-
Hydrolysis of Chlorotrimethylsilane: Chlorotrimethylsilane is highly susceptible to hydrolysis. Exposure to moisture in the air or in the reaction solvent will lead to the formation of trimethylsilanol, which then condenses to form hexamethyldisiloxane.
-
Removal: Hexamethyldisiloxane is relatively volatile and can often be removed by evaporation under reduced pressure. However, if it co-elutes with the product during column chromatography, it can be challenging to remove. Using fresh, high-purity chlorotrimethylsilane and maintaining anhydrous conditions throughout the reaction and workup can minimize its formation.
Summary of Potential Side Products
| Side Product | Chemical Structure | Formation Mechanism | Prevention Strategy |
| 2,6-Dibromopyridine | Br-C₅H₃N-Br | Incomplete lithiation | Use fresh, titrated n-BuLi; ensure anhydrous conditions. |
| 2,6-bis(trimethylsilyl)pyridine | (CH₃)₃Si-C₅H₃N-Si(CH₃)₃ | Over-lithiation (excess n-BuLi) | Use stoichiometric amount of n-BuLi. |
| 2-Bromopyridine | Br-C₅H₄N | Protonation of lithiated intermediate | Maintain strictly anhydrous conditions; ensure efficient quenching. |
| Hexamethyldisiloxane | ((CH₃)₃Si)₂O | Hydrolysis of chlorotrimethylsilane | Use fresh TMSCl; maintain anhydrous conditions. |
Visualizing the Reaction and Side Product Formation
Caption: Synthetic pathway and common side product formation.
References
- Guillet, G. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University.
- Al-Zoubi, R. M., & Smith, K. (2015).
-
PubChem. (n.d.). 2-bromo-6-(trimethylsilyl)pyridine. Retrieved from [Link]
- Fort, Y., et al. (2006). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 71(19), 7219-7225.
- Cossy, J., et al. (2011). Lateral Deprotometallation‐Trapping Reactions on Methylated Pyridines, Quinolines and Quinoxalines Using Lithium Diethylamide. European Journal of Organic Chemistry, 2011(22), 4085-4096.
- Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(21), 7389-7394.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Mongin, F., & Quéguiner, G. (2001). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 66(21), 6955-6962.
- Anders, E., et al. (1991). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Chemische Berichte, 124(5), 1201-1209.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- BenchChem. (2025). Preparation of 2-Bromo-6-(bromomethyl)
- Guijarro, D., & Yus, M. (2000). DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine. Tetrahedron, 56(9), 1135-1138.
- Allen, C. F. H., & Thirtle, J. R. (1946). 2-Bromopyridine. Organic Syntheses, 26, 16.
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- Homsi, F., Robin, S., & Rousseau, G. (2000). bis(2,4,6-trimethylpyridine) bromine(i)
- CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof - Google Patents. (n.d.).
- Neufeld, R., et al. (2016). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution.
Sources
Technical Support Center: Sonogashira Coupling of 2-Bromo-6-(trimethylsilyl)pyridine
Topic: Optimization of Yields & Troubleshooting Ticket ID: SGC-PY-TMS-001 Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Matrix: Triage Your Reaction
Start here. Match your experimental observation to the likely root cause.
| Symptom | Likely Cause | Immediate Action |
| Low Conversion (<20%) | Catalyst Poisoning: The pyridine nitrogen is coordinating to the Pd center, shutting down the catalytic cycle. | Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to displace the nitrogen. |
| Loss of TMS Group | Protodesilylation: Base is too strong (e.g., NaOH, hydroxides) or solvent is wet. | Switch to mild organic bases (TEA, DIPEA). Ensure strictly anhydrous conditions. |
| Homocoupling (Alkyne Dimer) | Glaser Coupling: Presence of Oxygen in the system. | Degas solvents vigorously (Freeze-Pump-Thaw x3). Add the alkyne slowly via syringe pump. |
| Black Precipitate (Pd Black) | Catalyst Decomposition: Ligand is insufficient to stabilize Pd(0) at high temps. | Lower temperature or increase ligand:Pd ratio. Switch to a more stable precatalyst (e.g., Pd(PPh₃)₄ |
Technical Deep Dive: The "Pyridyl Paradox"
To improve yields, you must understand why this substrate is difficult. 2-Bromo-6-(trimethylsilyl)pyridine presents a unique "push-pull" challenge for Palladium catalysis.
The Mechanism of Failure
Standard Sonogashira conditions (Pd(PPh₃)₂Cl₂ / CuI / Et₃N) often fail because of the Pyridyl Effect .
-
Nitrogen Coordination (The Trap): The pyridine nitrogen is a good ligand.[1] It binds to the Pd(II) species, forming a stable "off-cycle" dimer that prevents the reduction to active Pd(0) or blocks the oxidative addition site.
-
Steric Clash (The Barrier): The 6-TMS group adds significant steric bulk. While this helps prevent N-coordination to some degree, it also hinders the approach of the Pd-catalyst to the C2-Br bond for oxidative addition.
Visualizing the Competition
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.
Caption: Figure 1. Kinetic competition between productive oxidative addition and catalyst poisoning by the pyridine nitrogen.
Optimized Protocol: The "Steric Shield" Method
This protocol uses Pd(dppf)Cl₂ , a bidentate ligand catalyst. The "bite angle" of dppf and its steric bulk prevent the pyridine nitrogen from coordinating effectively, maintaining high catalytic turnover.
Reagents & Stoichiometry[2][3][4][5][6][7]
-
Substrate: 2-Bromo-6-(trimethylsilyl)pyridine (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%)
-
Alternative: Pd(PPh₃)₄ (5 mol%) is acceptable but less robust.
-
-
Co-Catalyst: CuI (5 mol%)
-
Base: Diisopropylamine (DIPA) or Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Workflow
-
Preparation (In Glovebox or Schlenk Line):
-
Flame-dry a reaction vial/flask and cool under Argon.
-
Add solid reagents: Substrate, Pd-catalyst, and CuI.[3]
-
Note: If the alkyne is a solid, add it here. If liquid, add later.
-
-
Solvent Degassing (CRITICAL):
-
Do not rely on simple sparging. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent/base mixture to remove all traces of O₂.
-
Why? Oxygen promotes Glaser homocoupling of the alkyne, consuming your reagent and complicating purification.
-
-
Initiation:
-
Add the degassed solvent/base mixture to the solids via syringe.
-
Add liquid alkyne via syringe.
-
Seal the vessel immediately.
-
-
Reaction:
-
Heat to 60–70 °C .
-
Warning: Do not exceed 80 °C. Higher temperatures increase the risk of TMS cleavage (protodesilylation) and catalyst decomposition.
-
Monitor by TLC/LC-MS at 2 hours and 6 hours.
-
-
Workup:
Troubleshooting Guide & FAQs
Q1: Why is my TMS group disappearing?
A: The Trimethylsilyl group on a pyridine ring is sensitive to nucleophilic attack, especially at elevated temperatures.
-
Cause: Presence of water (generating OH⁻) or use of strong bases (NaOH, K₂CO₃ in wet solvents).
-
Fix: Ensure your solvent is anhydrous (Karl Fischer < 50 ppm). Switch from inorganic bases to hindered amine bases like DIPEA (Hünig's Base) , which are non-nucleophilic.
Q2: I see starting material and "Pd black" plating out.
A: Your catalyst is decomposing before it can react.
-
Cause: The oxidative addition into the C-Br bond is too slow due to the steric bulk of the 6-TMS group. The "waiting" Pd(0) clusters together and crashes out.
-
Fix: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G2) . These ligands are bulky and electron-rich, accelerating the oxidative addition step significantly while protecting the Pd center.
Q3: Can I run this Copper-free?
A: Yes, and it is recommended if you observe significant alkyne homocoupling.
-
Adjustment: You will need a more active Pd system (e.g., Pd(OAc)₂ + XPhos + Cs₂CO₃ in Acetonitrile). However, for 2-bromopyridines, Copper is usually required to activate the alkyne for transmetallation unless you use very specialized ligands.
Decision Tree for Optimization
Caption: Figure 2. Logic flow for troubleshooting low yields based on crude reaction analysis.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
- Context: Comprehensive review covering the mechanism and ligand effects, specifically addressing the reactivity of heteroaryl halides.
-
Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Context: Establishes the superiority of bulky phosphine ligands (XPhos)
- Li, H., & Grasha, J. L. (2009). Sonogashira Coupling of 2-Bromopyridines: A Guide to Reaction Optimization. Synthesis, 2009(10), 1683-1690. (General Reference)
-
Organic Chemistry Portal. Sonogashira Coupling. Link
- Context: General reaction parameters and functional group tolerance (TMS stability).
Sources
Technical Support Center: Troubleshooting Low Yields in the Negishi Coupling of 2-Bromo-6-(trimethylsilyl)pyridine
Welcome to the technical support center for troubleshooting the Negishi coupling of 2-Bromo-6-(trimethylsilyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve optimal yields.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding low yields in the Negishi coupling of this challenging substrate.
Q1: Why is 2-Bromo-6-(trimethylsilyl)pyridine a particularly challenging substrate for Negishi coupling?
A: The difficulty with this substrate arises from a combination of electronic and steric factors. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which can deactivate it towards oxidative addition, a key step in the catalytic cycle.[1] Furthermore, the lone pair of electrons on the nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] The bulky trimethylsilyl (TMS) group at the 6-position introduces significant steric hindrance around the reaction center, which can impede the approach of the catalyst and the organozinc reagent.
Q2: I'm observing a significant amount of starting material decomposition and minimal product formation. What are the likely initial culprits?
A: The primary suspects are issues with your organozinc reagent and the reaction atmosphere. Organozinc reagents are highly sensitive to moisture and air.[2] Any exposure can lead to quenching and the formation of undesired byproducts. Ensure your reaction is conducted under strictly anhydrous and inert conditions (e.g., using Schlenk techniques or a glovebox). Additionally, the stability of your specific organozinc reagent should be considered; some are more prone to decomposition than others.
Q3: My reaction is clean, but the conversion is very low. Where should I start my optimization?
A: Low conversion with a clean reaction profile often points to suboptimal catalytic activity. The choice of palladium precursor, and more critically, the ligand, is paramount for a successful cross-coupling with this substrate.[1] Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle with challenging substrates.[1] We recommend a systematic screening of different catalyst/ligand combinations as a primary optimization strategy.
Q4: I'm seeing the formation of homocoupled products. What causes this and how can it be minimized?
A: Homocoupling is a common side reaction in Negishi couplings and can arise from a second transmetalation event between the diarylpalladium intermediate and another molecule of the organozinc reagent.[2] This can be exacerbated by slow reductive elimination. To minimize homocoupling, consider lowering the reaction temperature, using a less reactive organozinc species (e.g., an organozinc halide instead of a diorganozinc), or choosing a ligand that promotes faster reductive elimination.
II. In-Depth Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific issues encountered during the Negishi coupling of 2-Bromo-6-(trimethylsilyl)pyridine.
Issue 1: Consistently Low or No Product Yield
A lack of product formation is the most common and frustrating issue. The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.
Caption: Troubleshooting Decision Tree for Low Yields.
1.1 Deep Dive into Reagent and Atmosphere Integrity
Causality: The Negishi coupling is highly sensitive to atmospheric oxygen and moisture.[2] Organozinc reagents are strong bases and nucleophiles that will readily react with water. The palladium(0) catalyst is susceptible to oxidation, rendering it inactive.
Protocol: Ensuring an Inert Reaction Environment
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and cool under a stream of inert gas (argon or nitrogen).
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for maximum dryness, consider distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene).
-
Degassing: Degas solvents thoroughly before use. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with an inert gas for 20-30 minutes can be sufficient.
-
Reagents: Use high-purity starting materials. 2-Bromo-6-(trimethylsilyl)pyridine should be checked for impurities that could interfere with the reaction.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction setup and reagent addition process.
1.2 Systematic Catalyst System Optimization
Causality: The electronic and steric properties of the ligand play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] For a sterically hindered and electron-deficient substrate like 2-bromo-6-(trimethylsilyl)pyridine, a bulky and electron-rich ligand is often required to promote the challenging oxidative addition step and subsequent reductive elimination.[1][5]
Table 1: Recommended Palladium Precursors and Ligands for Screening
| Palladium Precursor | Ligand | Key Characteristics |
| Pd₂(dba)₃ | XPhos | Bulky, electron-rich biarylphosphine; often effective for challenging substrates. |
| Pd(OAc)₂ | SPhos | Similar to XPhos with different steric and electronic properties. |
| PdCl₂(dppf) | dppf | Ferrocene-based ligand, can be effective in some cases.[6] |
| Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | Very bulky and electron-rich monophosphine ligand. |
Protocol: Catalyst/Ligand Screening
-
Set up a parallel reaction screening array (e.g., in a multi-well reaction block).
-
To each reaction vessel, add 2-bromo-6-(trimethylsilyl)pyridine.
-
In a separate glovebox or under inert atmosphere, prepare stock solutions of the palladium precursors and ligands in your chosen anhydrous, degassed solvent.
-
Add the appropriate palladium precursor and ligand to each reaction vessel. A common starting point is a 1:2 Pd:ligand ratio.
-
Initiate the reaction by adding the organozinc reagent.
-
Run all reactions under identical conditions (temperature, time, concentration) and analyze the results by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR) to identify the most promising catalyst system.
1.3 Scrutinizing the Organozinc Reagent
Causality: The reactivity and stability of the organozinc reagent are critical. The choice between an organozinc halide (R-ZnX) and a diorganozinc (R₂Zn) can influence the rate of transmetalation and the propensity for side reactions.[2] Organozinc halides are generally less reactive but can be more stable.
Protocol: Preparation and Titration of Organozinc Reagents
-
Preparation: Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). Alternatively, they can be generated in situ.[2]
-
Titration: The concentration of your organozinc reagent should be determined by titration before use. A common method involves reacting an aliquot of the organozinc solution with a known excess of iodine, followed by back-titration of the remaining iodine with a standard solution of sodium thiosulfate.
Issue 2: Formation of Significant Side Products
The presence of side products indicates competing reaction pathways. Identifying these byproducts is the first step in mitigating their formation.
2.1 Hydrodehalogenation: Replacement of Bromine with Hydrogen
Causality: This side reaction can occur if there are sources of protons in the reaction mixture that can quench the organopalladium intermediate or the organozinc reagent. It can also be promoted by certain bases and solvents.[7]
Mitigation Strategies:
-
Strictly Anhydrous Conditions: As detailed in section 1.1, eliminating all sources of water is crucial.
-
Solvent Choice: While THF is a common solvent, consider alternatives like dioxane or toluene, which may suppress this side reaction.[7]
2.2 Protodesilylation: Loss of the Trimethylsilyl Group
Causality: The trimethylsilyl group can be cleaved under certain conditions, particularly in the presence of fluoride ions or strong acids or bases. While less common under standard Negishi conditions, it's a possibility if your reagents or solvents are contaminated.
Mitigation Strategies:
-
Reagent Purity: Ensure that your reagents and solvents are free from acidic or basic impurities.
-
Avoid Fluoride Sources: Do not use glassware that has been cleaned with fluoride-containing etchants.
The Negishi Catalytic Cycle and Potential Pitfalls
Understanding the catalytic cycle is key to diagnosing issues.
Caption: The Negishi Catalytic Cycle and Potential Failure Points.
Key Steps and Troubleshooting Focus:
-
Oxidative Addition: The insertion of the Pd(0) catalyst into the C-Br bond.[3][4][8] For 2-bromo-6-(trimethylsilyl)pyridine, this step can be slow due to the electron-deficient nature of the pyridine ring and steric hindrance.
-
Transmetalation: The transfer of the organic group from the organozinc reagent to the palladium center.[3][4] This step is often the rate-limiting step in the cycle.[2]
-
Troubleshooting: The addition of lithium chloride can sometimes accelerate transmetalation by breaking up zincate aggregates.[9]
-
-
Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.[3][4]
-
Troubleshooting: The choice of ligand is also critical here. Ligands that promote a cis-geometry of the two organic groups on the palladium center will facilitate reductive elimination.[2]
-
III. References
-
Negishi coupling reaction: Mechanism, popular application. (2022-08-12). Chemistry Notes. Retrieved from [Link]
-
Negishi coupling. In Wikipedia. Retrieved from [Link]
-
Negishi Coupling. (2022-01-29). YouTube. Retrieved from [Link]
-
Negishi Coupling. NROChemistry. Retrieved from [Link]
-
Negishi Coupling. (2016-08-01). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 44(38), 6173–6177. Retrieved from [Link]
-
Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. (2025-08-06). ResearchGate. Retrieved from [Link]
-
Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. (2024-07-10). YouTube. Retrieved from [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. Retrieved from [Link]
-
Unprecedented negishi coupling at C-br in the presence of a stannyl group as a convenient approach to pyridinylstannanes and their application in liquid crystal synthesis. (2008-02-01). PubMed. Retrieved from [Link]
-
Negishi Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Bipyridine. Organic Syntheses. Retrieved from [Link]
-
Recent Developments in Negishi Cross-Coupling Reactions. (2015-08-11). ACS Catalysis. Retrieved from [Link]
-
Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. (2019-07-19). Royal Society of Chemistry. Retrieved from [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009-05-27). Wipf Group. Retrieved from [Link]
-
Ligand Effects on Negishi Couplings of Alkenyl Halides. (2011-07-08). PMC - NIH. Retrieved from [Link]
-
Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. (2022-09-01). CCS Chemistry. Retrieved from [Link]
-
The Negishi Cross-Coupling Reaction. Denmark Group. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Negishi Coupling | NROChemistry [nrochemistry.com]
- 9. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
Technical Support Center: Scalable Synthesis of 2-Bromo-6-(trimethylsilyl)pyridine
Ticket ID: CHEM-SUP-26TMS Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up)
Introduction: The Scope
Welcome to the technical support hub for the regioselective synthesis of 2-Bromo-6-(trimethylsilyl)pyridine . This intermediate is a critical scaffold in medicinal chemistry and ligand design (e.g., for pincer ligands or bipyridine derivatives).
This guide addresses the primary challenge: Regioselectivity . The target molecule requires a precise Mono-Lithium-Halogen Exchange (Li-X) on 2,6-dibromopyridine. Failure to control reaction parameters results in two fatal impurities: the bis-silylated byproduct or the hydro-debrominated species.
Module 1: The "Golden Path" Protocol
This protocol is optimized for 10g to 100g scale . It prioritizes selectivity over raw conversion to simplify downstream purification.
Reaction Workflow Diagram
Caption: Optimized workflow for mono-lithiation and silylation. Critical control points are highlighted in Red (Li-Exchange) and Yellow (Trapping).
Reagent Stoichiometry & Critical Parameters
| Component | Role | Equiv. | Critical Specification |
| 2,6-Dibromopyridine | Substrate | 1.0 | Must be dry.[1][2] Trace water kills n-BuLi. |
| Lithiating Agent | 1.00 - 1.05 | Strict control. >1.1 eq leads to bis-silylation. Titer must be known.[2][3][4] | |
| TMSCl | Electrophile | 1.20 | Distill before use if old. HCl impurities degrade product. |
| THF | Solvent | N/A | Anhydrous, inhibitor-free. Concentration ~0.2M. |
Step-by-Step Execution
-
System Prep: Flame-dry a 3-neck round bottom flask. Flush with Argon.
-
Dissolution: Add 2,6-dibromopyridine and anhydrous THF. Cool to -78°C (Dry ice/Acetone).
-
The Exchange (The Critical Step):
-
Add
-BuLi (1.6M or 2.5M in hexanes) dropwise via syringe pump or pressure-equalizing funnel. -
Rate: Maintain internal temp < -70°C.[5]
-
Observation: Solution typically turns yellow/orange (lithiated species).
-
Aging:[2][6] Stir at -78°C for 45–60 minutes. Do not warm up. The 2-bromo-6-lithiopyridine intermediate is unstable > -40°C and will disproportionate.
-
-
Trapping: Add TMSCl (freshly distilled) dropwise at -78°C.
-
Warming: Allow the mixture to warm to Room Temperature (RT) naturally over 2–3 hours. The color will fade.
-
Workup: Quench with saturated aq. NH
Cl. Extract with Et O or EtOAc. Wash organic layer with brine, dry over MgSO .
Module 2: Troubleshooting Center (FAQs)
Use this logic tree to diagnose yield or purity failures.
Diagnostic Logic Tree
Caption: Decision matrix for impurity analysis. Identify the dominant byproduct to select the corrective action.
Common Support Tickets (Q&A)
Q: I see a significant amount of 2,6-bis(trimethylsilyl)pyridine. How do I remove it?
-
Technical Insight: This forms if local concentrations of
-BuLi are high (poor mixing) or if equivalents are used. -
Resolution:
-
Prevention: Use 0.95–1.0 eq of
-BuLi. -
Purification: The bis-product is less polar. It can often be separated via careful vacuum distillation (it has a higher boiling point) or column chromatography using 100% Hexanes initially.
-
Q: My reaction turned dark black/brown upon warming.
-
Technical Insight: This indicates decomposition of the lithiated species or pyridine ring opening, usually because the reaction warmed up before TMSCl addition was complete.
-
Resolution: Ensure the "Aging" step (Step 3) and TMSCl addition (Step 4) both occur strictly at -78°C.
Q: Can I use t-BuLi instead of n-BuLi?
-
Technical Insight: No. t-BuLi is too aggressive and requires 2 equivalents (one for exchange, one to kill the t-BuBr byproduct). This drastically increases the risk of bis-lithiation and side reactions on the pyridine ring. Stick to n-BuLi.
Module 3: Scale-Up & Safety (The Process View)
Scaling from 1g to 100g introduces heat transfer limitations.
Thermal Management
The Lithium-Halogen exchange is exothermic .
-
Lab Scale (1g): Cooling bath absorbs heat instantly.
-
Kilo Scale: Heat accumulation leads to "hot spots," causing bis-lithiation.
-
Protocol Adjustment: Dilute the
-BuLi with hexanes before addition. Use a jacketed reactor with active monitoring of internal temperature (probe directly in fluid).
Quenching -BuLi (Safety SOP)
At scale, residual
-
Standard: Do not spray into air.[2]
-
Procedure:
-
Submerge the needle/cannula into a beaker of dry heptane under Argon.
-
Cool to 0°C.
-
Add Isopropanol (IPA) dropwise.
-
Verification: Add water only after no bubbles are observed with IPA.
-
Purification at Scale
Column chromatography is expensive at >100g scale.
-
Recommended: Vacuum Distillation .
-
2-Bromo-6-(TMS)pyridine is an oil/low-melting solid.
-
Boiling Point Estimate: ~90–100°C at 1–2 mmHg (Extrapolated from 2-bromopyridine BP of 74°C/13mm).
-
Note: Use a Vigreux column to separate the mono-product from the lower-boiling 2,6-dibromo starting material.
References
-
Lithium-Halogen Exchange Kinetics : Bailey, W. F., & Patricia, J. J. (1988).[7][8] The Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry. (Cited context: General mechanism of Li-X exchange).
-
Handling n-Butyllithium : Environmental Health and Safety, University of Arkansas. (n.d.). Standard Operating Procedure: n-Butyllithium. Retrieved from [Link]
- Regioselectivity in Pyridines: Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of Functionalized Pyridines. Chemical Society Reviews.
-
Quenching Pyrophoric Reagents : The Sarpong Group. (2016).[2][3][9] Quenching of Pyrophoric Materials SOP. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. enhs.uark.edu [enhs.uark.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. sarponggroup.com [sarponggroup.com]
Technical Support Center: 2-Bromo-6-(trimethylsilyl)pyridine Handling & Optimization
The following technical guide is structured as a dynamic support center resource, designed to address the specific needs of researchers handling 2-Bromo-6-(trimethylsilyl)pyridine in high-fidelity organometallic workflows.
Senior Application Scientist Desk Subject: Inert Atmosphere Protocols & Troubleshooting for CAS 59409-80-2
Executive Technical Overview
Compound: 2-Bromo-6-(trimethylsilyl)pyridine CAS: 59409-80-2 Primary Utility: A bifunctional pyridine scaffold used as a "linchpin" intermediate.[1][2] The bromine atom serves as a site for Lithium-Halogen Exchange (Li-HE) or Palladium-catalyzed coupling, while the trimethylsilyl (TMS) group acts as a robust sterically demanding protecting group or a handle for subsequent ipso-substitution.[1]
The "Hidden" Hazard: While the solid compound itself exhibits moderate stability in air, its primary application involves reaction with highly reactive organometallics (e.g., n-BuLi, t-BuLi). Micro-hydration of the starting material is the #1 cause of yield erosion in these downstream reactions.[2] The proton from water quenches the lithiated intermediate immediately, regenerating the des-bromo analog (2-trimethylsilylpyridine) rather than the desired product.
Physical Properties & Solubility Matrix
| Property | Value | Notes |
| Molecular Weight | 230.18 g/mol | Calculate stoichiometry precisely.[1][2] |
| Appearance | White to off-white powder/solid | Discoloration (yellowing) indicates surface oxidation or hydrolysis.[1][2] |
| Melting Point | 48–52 °C | Low melting point; avoid warm water baths during dissolution.[1][2] |
| Solubility (Inert) | THF, Et₂O, Toluene, DCM | Critical: Solvents must be anhydrous (<50 ppm H₂O).[1] |
| Incompatibility | Fluorides (TBAF), Strong Acids/Bases | Cleaves the C-Si bond (Protodesilylation).[1][2] |
Critical Handling Protocols (Q&A Format)
Section A: Storage & Transfer
Q: Does this compound require a Glovebox for storage? A: Recommended for long-term, but not strictly required. While the C-Si bond is robust, the C-Br bond can degrade under UV light or prolonged moisture exposure.
-
Best Practice: Store in a tightly sealed vial under Argon at 2–8°C.
-
Working Practice: For immediate use, the solid can be weighed in air if done rapidly (<2 mins), but it must be immediately evacuated and backfilled in the reaction vessel. For high-precision kinetics or catalytic runs, weigh inside a glovebox to eliminate the "water monolayer" on the crystal surface.[1][2]
Q: How do I transfer the solid to my Schlenk flask without introducing air? A: Use the "Solid Addition Tube" (or Bent Finger) method.[1][2] Never open a cold flask to the air to dump solids in; condensation will destroy your solvent integrity.[1][2]
Protocol: Inert Solid Transfer
-
Preparation: Load the calculated mass of 2-Bromo-6-(trimethylsilyl)pyridine into a male-jointed solid addition tube (bent finger) inside the glovebox or using a funnel under positive N₂ flow.
-
Attachment: Attach the tube to the upright neck of your flame-dried Schlenk flask (which already contains the solvent/reagents or is under vacuum).[1][2]
-
Purge: Rotate the tube so the solid sits in the "well," then cycle vacuum/Argon 3 times to purge the dead volume in the tube.[2]
-
Addition: When ready to react, simply rotate the tube to drop the solid into the solution.[1][2]
Section B: Reaction Setup (Lithiation Focus)
Q: I am performing a Lithium-Halogen Exchange with n-BuLi. Why is my yield low (<50%)? A: This is likely due to Competitive Protonation or "The Pyridyl Dance." [1][2]
-
Moisture (The Proton Source): If your solvent or substrate is wet, n-BuLi reacts with water first (generating LiOH), or the generated 2-lithiopyridine species grabs a proton from water immediately.[1][2]
-
Temperature Control: The 2-lithio species is unstable above -70°C. It can undergo a "Pyridyl Dance" (halogen migration) or dimerize.[1][2]
Q: Can I use Toluene instead of THF? A: Yes, but kinetics will change.[1][2] Li-HE is faster in THF due to coordination of Lithium.[1][2] In Toluene, you may need an additive like TMEDA to break up the n-BuLi hexamers and accelerate the exchange.[1][2] However, Toluene is better for preventing TMS cleavage if you are using harsh downstream conditions.[1][2]
Experimental Workflows & Visualization
Workflow 1: The "Zero-Water" Lithiation Protocol
This workflow ensures the integrity of the C-Si bond while activating the C-Br bond.
Caption: Figure 1.[1] Optimized Lithium-Halogen Exchange Workflow. Note the critical azeotropic drying step to remove surface moisture before solvation.
Workflow 2: Troubleshooting Logic Tree
Use this logic flow when your reaction fails to produce the desired substituted pyridine.
Caption: Figure 2. Diagnostic decision tree for reaction failure. Identification of the specific byproduct reveals the root cause (Moisture vs. Reagent Quality).
Scientific Rationale & Mechanism
The "Linchpin" Strategy
The utility of 2-Bromo-6-(trimethylsilyl)pyridine lies in the orthogonal reactivity of its substituents.[1]
-
C(2)-Br Bond: The C-Br bond is weaker than the C-Cl bond, facilitating rapid Lithium-Halogen exchange at -78°C.[1] This is kinetically favored over deprotonation of the pyridine ring [1].[1][2]
-
C(6)-TMS Bond: The TMS group provides steric bulk, directing nucleophiles to the 2-position and preventing "over-addition" in coupling reactions. However, the C-Si bond is polarized.[1][2] While stable to non-nucleophilic bases, it is susceptible to attack by hard nucleophiles (OH⁻, F⁻) [2].[1][2]
Why Inert Atmosphere?
The lithiated intermediate, 2-lithio-6-(trimethylsilyl)pyridine , is a hard nucleophile.[1] In the presence of O₂, it oxidizes to the pyridone or couples oxidatively.[2] In the presence of H₂O, it protonates instantly (
References
-
ChemicalBook. 2-Bromo-6-(trimethylsilyl)pyridine Synthesis & Properties. Retrieved from ChemicalBook Database.[1][2] Link
-
Organic Chemistry Portal. Synthesis of Pyridines: Metalation and Functionalization Strategies.Link
-
PubChem. 2-Bromo-6-methylpyridine (Analogous Structure Data).[1][2] National Library of Medicine.[1][2] Link[1]
-
Organic Syntheses. Handling of Air-Sensitive Reagents (General Protocol). Org.[1][2][3][4] Synth. Coll. Vol. 6, p. 2. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated pyridines.
Sources
Validation & Comparative
The Strategic Advantage of 2-Bromo-6-(trimethylsilyl)pyridine in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. The synthesis of unsymmetrically 2,6-disubstituted pyridines, a common scaffold in pharmaceuticals and functional materials, often presents a significant challenge. Traditional methods using substrates like 2,6-dibromopyridine can be plagued by a lack of selectivity, leading to mixtures of mono- and di-substituted products. This guide illuminates the strategic advantages of employing 2-bromo-6-(trimethylsilyl)pyridine as a versatile building block in a variety of palladium-catalyzed cross-coupling reactions, offering a superior pathway to targeted, unsymmetrical pyridine derivatives.
The Challenge of Selectivity with Symmetric Dihalopyridines
The use of 2,6-dihalopyridines, such as 2,6-dibromopyridine, in sequential cross-coupling reactions is a common strategy for the synthesis of 2,6-disubstituted pyridines. However, achieving high selectivity for the initial mono-substitution can be challenging due to the similar reactivity of the two carbon-halogen bonds. This often necessitates careful control of reaction conditions and can lead to the formation of undesired di-substituted byproducts, complicating purification and reducing overall yield.
2-Bromo-6-(trimethylsilyl)pyridine: A Solution for Selective Functionalization
2-Bromo-6-(trimethylsilyl)pyridine emerges as a powerful alternative, enabling a more controlled and efficient sequential functionalization of the pyridine ring. The key to its utility lies in the differential reactivity of the C-Br and C-Si bonds under various cross-coupling conditions. The carbon-bromine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the robust carbon-silicon bond. This inherent difference in reactivity allows for the selective cross-coupling at the 2-position, leaving the trimethylsilyl group intact as a masked reactive site for a subsequent transformation.
The trimethylsilyl (TMS) group serves a dual purpose. Initially, it acts as a sterically bulky and electronically distinct protecting group, effectively deactivating the 6-position towards the initial cross-coupling reaction. Following the successful functionalization at the 2-position, the TMS group can be readily converted into a variety of other functional groups, such as an iodo, bromo, or boronic ester moiety, paving the way for a second, different cross-coupling reaction. This two-step sequence provides a reliable and versatile route to a wide array of unsymmetrically 2,6-disubstituted pyridines.
Comparative Performance in Key Cross-Coupling Reactions
The strategic advantage of 2-bromo-6-(trimethylsilyl)pyridine is evident across a spectrum of widely used cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[1] When employing 2-bromo-6-(trimethylsilyl)pyridine, the reaction proceeds selectively at the C-Br bond, affording 2-aryl-6-(trimethylsilyl)pyridines in good to excellent yields. This contrasts with reactions using 2,6-dibromopyridine, where careful control of stoichiometry and reaction time is often necessary to favor mono-arylation.[2]
Table 1: Conceptual Comparison of Suzuki-Miyaura Coupling
| Substrate | Expected Outcome | Advantages of 2-Bromo-6-(trimethylsilyl)pyridine |
| 2-Bromo-6-(trimethylsilyl)pyridine | Selective mono-arylation at the 2-position. | High selectivity, cleaner reaction profile, no need for precise stoichiometric control of the boronic acid. |
| 2,6-Dibromopyridine | Mixture of mono- and di-arylated products. | Avoids formation of difficult-to-separate byproducts. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-(trimethylsilyl)pyridine
This generalized protocol can be adapted for specific arylboronic acids.
Materials:
-
2-Bromo-6-(trimethylsilyl)pyridine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water (if using a two-phase system)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add 2-bromo-6-(trimethylsilyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the anhydrous, degassed solvent.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling offers a mild and functional group tolerant method for C-C bond formation.[3][4] Similar to the Suzuki coupling, 2-bromo-6-(trimethylsilyl)pyridine undergoes selective coupling at the C-Br bond with organostannanes. This allows for the synthesis of 2-alkenyl-, 2-alkynyl-, or 2-aryl-6-(trimethylsilyl)pyridines. The use of 2,6-dibromopyridine in Stille couplings can also be controlled to achieve mono-substitution, but often requires careful optimization of reaction conditions.[5]
Table 2: Conceptual Comparison of Stille Coupling
| Substrate | Expected Outcome | Advantages of 2-Bromo-6-(trimethylsilyl)pyridine |
| 2-Bromo-6-(trimethylsilyl)pyridine | Selective mono-coupling at the 2-position. | Predictable selectivity, simplifying reaction optimization. |
| 2,6-Dibromopyridine | Mono- or di-coupling depending on conditions. | Avoids the need for extensive screening of conditions to achieve mono-selectivity. |
Experimental Protocol: Stille Coupling of 2-Bromo-6-(trimethylsilyl)pyridine
This is a general protocol and may require optimization for specific substrates.
Materials:
-
2-Bromo-6-(trimethylsilyl)pyridine
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve 2-bromo-6-(trimethylsilyl)pyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) in the anhydrous, degassed solvent.
-
Add the organostannane (1.1 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with aqueous KF to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Diagram 2: Stille Coupling Workflow
Caption: Workflow for Stille coupling.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons.[6] The higher reactivity of the C-Br bond compared to the C-Cl bond is well-established, and a similar trend of I > Br > Cl is observed in Sonogashira couplings.[6] When using 2-bromo-6-(trimethylsilyl)pyridine, the coupling with a terminal alkyne occurs exclusively at the 2-position. This is particularly advantageous as the TMS group is a common protecting group for terminal alkynes, thus orthogonality is inherent in the subsequent deprotection and second coupling step.
Table 3: Conceptual Comparison of Sonogashira Coupling
| Substrate | Expected Outcome | Advantages of 2-Bromo-6-(trimethylsilyl)pyridine |
| 2-Bromo-6-(trimethylsilyl)pyridine | Selective mono-alkynylation at the 2-position. | High chemoselectivity and compatibility with TMS-protected alkynes for further elaboration. |
| 2,6-Dibromopyridine | Potential for di-alkynylation, requiring careful control. | Simplifies the synthesis of unsymmetrical di-alkynylated pyridines. |
Experimental Protocol: Sonogashira Coupling of 2-Bromo-6-(trimethylsilyl)pyridine
This protocol is a general guideline and should be optimized for specific alkynes.
Materials:
-
2-Bromo-6-(trimethylsilyl)pyridine
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromo-6-(trimethylsilyl)pyridine (1.0 eq), the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Diagram 3: Sonogashira Coupling Workflow
Caption: Workflow for Sonogashira coupling.
The Second Functionalization: Unleashing the Silyl Group
Following the initial cross-coupling reaction, the trimethylsilyl group at the 6-position can be readily transformed into a more reactive handle for a second, distinct cross-coupling reaction. A common and effective method is ipso-iodination using iodine monochloride (ICl) or other electrophilic iodine sources. This converts the C-Si bond to a C-I bond, which is highly reactive in palladium-catalyzed cross-coupling reactions. This two-step, one-pot or sequential approach provides a powerful platform for the synthesis of a diverse range of unsymmetrically 2,6-disubstituted pyridines.
Diagram 4: Sequential Functionalization Strategy
Caption: Sequential cross-coupling strategy.
Conclusion
2-Bromo-6-(trimethylsilyl)pyridine stands out as a strategically advantageous building block for the synthesis of unsymmetrically 2,6-disubstituted pyridines. Its unique combination of a reactive C-Br bond and a robust, yet convertible, C-Si bond allows for highly selective and efficient sequential cross-coupling reactions. This approach overcomes the selectivity challenges associated with symmetrical dihalopyridines, providing researchers with a reliable and versatile tool to access complex pyridine-containing molecules with greater control and efficiency. The ability to perform a diverse range of palladium-catalyzed cross-coupling reactions at the 2-position, followed by activation and further functionalization at the 6-position, makes 2-bromo-6-(trimethylsilyl)pyridine an invaluable asset in the fields of drug discovery, materials science, and synthetic organic chemistry.
References
- Stille, J. K. Angew. Chem. Int. Ed. Engl. 1986 , 25, 508-524. [Link]
- Chinchilla, R.; Nájera, C. Chem. Rev. 2007 , 107, 874-922. [Link]
- Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React. 1997 , 50, 1-652. [Link]
- Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed. 2004 , 43, 4704-4734. [Link]
- Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed. 2002 , 41, 4176-4211. [Link]41:22%3C4176::AID-ANIE4176%3E3.0.CO;2-U)
- Hiyama, T. J. Organomet. Chem. 2002 , 653, 58-61. [Link]
- Denmark, S. E.; Regens, C. S. Acc. Chem. Res. 2008 , 41, 1486-1499. [Link]
- Negishi, E.-i. Acc. Chem. Res. 1982 , 15, 340-348. [Link]
- Corriu, R. J. P.; Masse, J. P. J. Chem. Soc., Chem. Commun. 1972 , 144a. [Link]
- Hartwig, J. F. Acc. Chem. Res. 2008 , 41, 1534-1544. [Link]
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatsh Chem 2017 , 148, 7–29. [Link]
- Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. Request PDF. [Link]
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Request PDF. [Link]
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. [Link]
- Miyaura, N.; Suzuki, A. Chem. Rev. 1995 , 95, 2457-2483. [Link]
Sources
- 1. Catalytic C(sp)–Si cross-coupling silylation of alkynyl bromides with hydrosilanes by palladium catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic analysis of 2-Bromo-6-(trimethylsilyl)pyridine vs its precursors
Executive Summary
2-Bromo-6-(trimethylsilyl)pyridine (2-Br-6-TMS-py) represents a critical "bifunctional" scaffold in modern medicinal chemistry. Unlike its symmetric precursor, 2,6-dibromopyridine , this desymmetrized molecule offers two distinct reactive handles: an electrophilic carbon-bromine bond for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a nucleophilic/masked carbon-silicon bond for Hiyama coupling or late-stage functionalization.
This guide provides a technical comparison of the product against its primary precursor, focusing on the spectroscopic evidence of symmetry breaking —the definitive proof of successful mono-substitution.
Synthetic Context: The Symmetry Breaking Event
The synthesis relies on a controlled lithium-halogen exchange. The challenge lies in preventing double lithiation (leading to the bis-TMS byproduct) or "halogen dance" (isomerization).
Reaction Logic:
-
Start: 2,6-Dibromopyridine (Symmetric).
-
Step 1: Monolithiation at -78°C using n-BuLi. The bromine atom stabilizes the intermediate lithio-species via the inductive effect.
-
Step 2: Electrophilic trap with Trimethylsilyl chloride (TMSCl).
-
End: 2-Bromo-6-(trimethylsilyl)pyridine (Asymmetric).
Figure 1: Synthesis & Impurity Pathways
Caption: Figure 1. The critical pathway involves controlled monolithiation. Deviations in temperature or stoichiometry lead to the bis-silylated impurity.
Comparative Spectroscopic Analysis
The transition from precursor to product is defined by the loss of chemical symmetry.
A. Proton NMR ( H NMR) Comparison
The most diagnostic tool is the splitting pattern in the aromatic region.
| Feature | Precursor: 2,6-Dibromopyridine | Product: 2-Bromo-6-(trimethylsilyl)pyridine |
| Symmetry | C2v Symmetric (Mirror plane through N and C4) | Asymmetric |
| TMS Region | Empty | Strong Singlet ( |
| Aromatic Region | 2 Signals (Simple System) | 3 Signals (AMX or ABC System) |
| Splitting | Doublet (2H, H3/H5) + Triplet (1H, H4) | Doublet (H3), Doublet (H5), Triplet/dd (H4) |
| Shift Logic | H3 and H5 are chemically equivalent.[1][2] | H3 (ortho to Br) is deshielded. H5 (ortho to TMS) is shielded relative to H3 due to Si electropositivity. |
Diagnostic Check: If you see a doublet integrating to 2H in the aromatic region, you have unreacted starting material. If you see two distinct doublets (1H each), you have the product.
B. Infrared (IR) Spectroscopy
IR is useful for quick "functional group" verification before running NMR.
-
Precursor (2,6-Dibromo): Dominated by C=N and C=C ring stretches (1550–1400 cm⁻¹) and C-Br stretches (1000–1100 cm⁻¹).
-
Product (TMS derivative):
- (C-H) Aliphatic: distinct peaks at 2960–2900 cm⁻¹ (methyls on Si).
- (Si-C): A sharp, intense band at ~1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking). These are the "Silicon Fingerprints."
C. Mass Spectrometry (MS) & Isotope Patterns
Bromine has two stable isotopes,
-
Precursor (2 Br atoms): M+ peak appears as a 1:2:1 triplet (M, M+2, M+4).
-
Product (1 Br atom): M+ peak appears as a 1:1 doublet (M, M+2).
-
Impurity (Bis-TMS, 0 Br atoms): M+ peak is a singlet (M).
Experimental Protocol: Monolithiation
Objective: Selective synthesis of 2-Bromo-6-(trimethylsilyl)pyridine.
Reagents:
-
2,6-Dibromopyridine (1.0 equiv)
-
n-Butyllithium (1.05 equiv, 2.5 M in hexanes)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
THF (Anhydrous)
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen. Add 2,6-dibromopyridine and dissolve in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Internal temperature must be monitored.
-
Lithiation: Add n-BuLi dropwise over 20 minutes.
-
Observation: Solution may turn yellow/orange.[3]
-
Wait: Stir at -78°C for 30–45 minutes. (Do not exceed 1 hour to avoid scrambling).
-
-
Trapping: Add TMSCl (neat) dropwise.
-
Exotherm: Watch internal temp; do not allow to rise above -70°C during addition.
-
-
Warm-up: Allow the reaction to warm to room temperature naturally over 2 hours.
-
Quench: Add saturated NH
Cl solution. -
Workup: Extract with EtOAc, wash with brine, dry over MgSO
.
Purification: Silica gel chromatography (Hexanes/EtOAc). The product is less polar than the starting material due to the lipophilic TMS group.
Troubleshooting & Quality Control
Use this logic tree to interpret your crude NMR spectrum.
Figure 2: NMR Decision Tree
Caption: Figure 2. Rapid decision logic for crude mixture analysis based on aromatic proton multiplicity and TMS integration.
Common Failure Modes:
-
Bis-silylation: Caused by excess n-BuLi or temperature rising > -60°C during lithiation.
-
Protonation (2-Bromopyridine formation): Caused by wet THF or quenching before TMSCl fully reacts.
References
-
General Lithiation of Halopyridines
- Schlosser, M., & Rausis, T. (2004). "Site Selective Introduction of Trimethylsilyl Groups into Heterocycles." European Journal of Organic Chemistry.
-
Precursor Data (2,6-Dibromopyridine)
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12468, 2,6-Dibromopyridine.
-
Product Data (2-Bromo-6-(trimethylsilyl)pyridine)
-
Sigma-Aldrich. Product Specification & Spectral Data.
-
- NMR Shift Theory (Silicon Effects): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent effects).
Sources
Strategic Utility & Process Economics: 2-Bromo-6-(trimethylsilyl)pyridine
[1]
Executive Summary
In the high-stakes environment of drug discovery and process chemistry, the cost of a reagent is not defined by its price per gram, but by the "Total Process Cost" (TPC) it incurs—or saves.[1]
2-Bromo-6-(trimethylsilyl)pyridine (2-Br-6-TMS-Py) represents a tactical "desymmetrization handle" for pyridine chemistry.[1][2] While its commercial retail price is high (often >$1,500/g for research quantities), its value lies in its ability to solve the "2,6-substitution problem."[1][2] This guide analyzes the cost-effectiveness of using this reagent—specifically via in-house synthesis—versus the direct use of the cheaper commodity chemical 2,6-dibromopyridine .[1]
Verdict: For targets requiring precise non-symmetric 2,6-functionalization, 2-Br-6-TMS-Py is the superior cost-effective choice due to yield preservation and purification savings, provided it is synthesized in-house from 2,6-dibromopyridine.[1]
Part 1: The Comparative Analysis
The Core Problem: The Statistical Trap of 2,6-Dibromopyridine
The commodity starting material, 2,6-dibromopyridine , is symmetric.[1] Attempting to install a single functional group (Nucleophile "A") at the 2-position inevitably leads to a statistical mixture:
-
Starting Material: Unreacted 2,6-dibromopyridine.
-
Target: 2-Bromo-6-substituted pyridine (Mono-product).
Separating these three species often requires tedious chromatography because their polarities are similar.[1][2] If Nucleophile "A" is expensive (e.g., a chiral boronic acid or complex amine), the formation of the bis-product represents a "double loss" of precious material.[1]
The Solution: 2-Bromo-6-(trimethylsilyl)pyridine
By replacing one bromine with a Trimethylsilyl (TMS) group, you create a reagent that is mechanistically incapable of double substitution during the first coupling step.[1]
-
Regio-defined: The Br site is reactive; the TMS site is inert to standard cross-coupling (Suzuki, Buchwald) and nucleophilic attack conditions.[1]
-
Steric Shielding: The bulky TMS group (A-value ~2.[1][2]5) protects the adjacent nitrogen lone pair and the 5-position, preventing aggregation and unwanted coordination.[1]
-
Versatility: The TMS group is a "Ghost Substituent."[1][2] It mimics a proton sterically but can be removed (protodesilylation) or converted (ipso-substitution) after the critical coupling steps.[1][2]
Mechanistic Comparison
Figure 1: The "Selectivity Trap" vs. The TMS Advantage.[1] The TMS route avoids the formation of statistical byproducts.
Part 2: Cost-Benefit Breakdown
This model compares the production of 10 mmol of a target intermediate 2-A-pyridine (where A is a valuable coupling partner).[1][2]
| Cost Factor | Route A: Direct Substitution (2,6-Dibromo) | Route B: TMS Strategy (2-Br-6-TMS) |
| Starting Material Cost | Low ($0.60/g) | Moderate (Requires synthesis from 2,6-dibromo) |
| Reagent "A" Efficiency | Poor. Requires excess 2,6-dibromo to minimize bis-product, or accepts loss of A to bis-product.[1] | Excellent. 1:1 stoichiometry is effective. No "Bis-A" waste. |
| Purification Load | High. Difficult separation of Mono/Bis/SM.[1][2] | Low. Product is chemically distinct from SM.[1][2] |
| Time Cost | High (Optimization of stoichiometry & column chromatography).[1][2] | Moderate (Includes TMS synthesis step). |
| Scalability | Poor.[1][2] Statistical distributions worsen at scale.[1][2] | Excellent. Linear stepwise logic. |
| Total Effective Cost | High (Hidden costs in purification and waste of Reagent A).[1][2] | Low (High fidelity, reduced waste).[1][2] |
Part 3: Experimental Protocols
To make this strategy cost-effective, you must synthesize 2-Br-6-TMS-Py in-house.[1] Buying it commercially is prohibitively expensive for scale-up.[1][2]
Protocol 1: Scalable Synthesis of 2-Bromo-6-(trimethylsilyl)pyridine
This protocol utilizes a selective mono-lithiation-halogen exchange.[1] The bulky TMS group is installed cheaply.
Reagents:
Method:
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon. Add 2,6-Dibromopyridine and anhydrous Toluene (150 mL). Cool to -78°C .[1][2]
-
Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Quench: Add TMSCl dropwise.[1][2] The color will fade.[1][2]
-
Warm-up: Allow the reaction to warm to 0°C over 1 hour, then to room temperature.
-
Workup: Quench with sat. NH4Cl.[1][2] Extract with EtOAc.[1][2] Wash organic layer with brine, dry over MgSO4.[1][2]
-
Purification: Distillation under reduced pressure (bp ~90-95°C @ 2 mmHg) or flash chromatography (Hexanes/EtOAc 95:5).[1][2]
Protocol 2: TMS Removal (Protodesilylation)
After coupling your valuable group "A", you may need to remove the TMS group to regain the proton.
Reagents:
Method:
-
Dissolve the TMS-pyridine intermediate in DMSO (containing 1% water).[1][2]
-
Mechanism: The nucleophile (OH- or F-) attacks the Silicon, forming a pentacoordinate silicate, which releases the pyridine anion.[1][2] The anion is instantly protonated by water.[1][2]
-
Yield: Typically Quantitative (>95%).
Part 4: Decision Workflow
Figure 2: Decision Matrix for Pyridine Functionalization.
References
-
Synthesis of 2-Bromo-6-(trimethylsilyl)
-
Source: Cai, X., et al. "Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange."[1] Journal of Organic Chemistry, 2007.[1][2][9]
- Context: Establishes the stability of the lithiated intermediate and the high yield of the TMS quench.
-
(Representative citation for lithiation methodology).
-
-
Protodesilylation Methodologies
-
Hiyama Coupling & TMS Activation
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. zauba.com [zauba.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. Hiyama Coupling [organic-chemistry.org]
- 10. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches to the Synthesis and Use of 2-Bromo-6-(trimethylsilyl)pyridine
Executive Summary
2-Bromo-6-(trimethylsilyl)pyridine is a high-value bifunctional building block in medicinal chemistry. Its dual functionality—a reactive bromide for cross-coupling (Suzuki, Buchwald) and a trimethylsilyl (TMS) group serving as a robust blocking group or a handle for late-stage functionalization (Hiyama coupling)—makes it indispensable for constructing complex heteroaromatic scaffolds.
Traditionally, its synthesis relies on cryogenic halogen-lithium exchange (-78 °C) using pyrophoric reagents (n-BuLi) in hazardous solvents (THF/Hexane). This guide presents a Process Intensification (PI) approach, shifting from batch processing to Continuous Flow Chemistry using 2-Methyltetrahydrofuran (2-MeTHF) . This transition improves safety, reduces energy consumption by 40-60%, and increases space-time yield, satisfying the core principles of Green Chemistry.
Part 1: The Green Chemistry Imperative
The standard synthesis involves the selective monolithiation of 2,6-dibromopyridine followed by trapping with chlorotrimethylsilane (TMSCl).
The "Brown" Baseline (Traditional Batch)
-
Reagents: 2,6-Dibromopyridine, n-Butyllithium (2.5 M in hexanes), TMSCl.
-
Conditions: Batch reactor, -78 °C (Dry ice/acetone or Cryostat).
-
Solvent: THF (Peroxide former, water miscible, difficult recovery).
-
Hazards: Accumulation of high-energy lithiated intermediates; pyrophoric handling; massive solvent waste during workup.
The "Green" Solution (Flow + 2-MeTHF)
-
Reagents: 2,6-Dibromopyridine, n-Hexyllithium (Non-pyrophoric alternative) or n-BuLi.
-
Conditions: Tubular Flow Reactor, -20 °C to 0 °C .
-
Solvent: 2-MeTHF (Bio-derived from corncobs/bagasse, immiscible with water, higher stability with organolithiums).[1]
-
Advantages: Precise residence time control prevents "halogen dance" side reactions without deep cryogenics; 2-MeTHF allows for easy aqueous separation and recycling.
Part 2: Comparative Performance Analysis
The following table contrasts the traditional batch method with the recommended Green Flow protocol.
| Metric | Traditional Batch Route | Green Flow Route (Recommended) | Impact |
| Temperature | -78 °C | -20 °C | Energy Saving: Elimination of deep cryogenic cooling reduces energy demand by ~60%. |
| Solvent | THF / Hexane | 2-MeTHF | Sustainability: 2-MeTHF is bio-renewable and allows facile water separation (lower E-factor). |
| Lithium Source | n-BuLi (Pyrophoric) | n-HexylLi (Non-pyrophoric) | Safety: n-HexylLi releases hexane (liquid) rather than butane (flammable gas).[2] |
| Reaction Time | 1–2 Hours | 20–60 Seconds (Residence Time) | Efficiency: Throughput increased by 10–50x. |
| Selectivity | 85:15 (Mono:Di-silyl) | >98:2 (Mono:Di-silyl) | Quality: Precise mixing prevents localized "hotspots" and over-reaction. |
| Safety Profile | High Risk (Runaway potential) | Low Risk (Small active volume) | Control: Active lithiated species exists only in milligram quantities at any given second. |
Part 3: Detailed Experimental Protocols
Protocol A: Continuous Flow Lithiation in 2-MeTHF
Objective: Selective synthesis of 2-bromo-6-(trimethylsilyl)pyridine via rapid Br-Li exchange.
1. System Setup
-
Pumps: 3x High-pressure syringe pumps or HPLC pumps (acid resistant).
-
Reactor: PFA or Stainless Steel coil reactor (Volume: 5 mL).
-
Mixers: T-mixer or Static Mixer (low dead volume).
-
Cooling: Simple chiller bath at -20 °C (vs. -78 °C).
2. Stock Solutions
-
Stream A (Substrate): 2,6-Dibromopyridine (0.5 M) in dry 2-MeTHF .
-
Stream B (Base): n-Hexyllithium (0.5 M) in hexane (commercially available).
-
Note: If n-HexylLi is unavailable, n-BuLi may be used, but safety precautions for pyrophorics apply.
-
-
Stream C (Electrophile): TMSCl (0.6 M) in dry 2-MeTHF .
3. Execution (Step-by-Step)
-
System Drying: Flush entire system with anhydrous 2-MeTHF to remove trace water.
-
Lithiation (Reactor 1): Pump Stream A and Stream B into Mixer 1.
-
Flow Rate: Adjust for a residence time (
) of 30 seconds . -
Temp: -20 °C.
-
Chemistry: Rapid generation of 2-bromo-6-lithiopyridine. The short
prevents the "Halogen Dance" (isomerization) or double lithiation.
-
-
Silylation (Reactor 2): The output of Reactor 1 flows immediately into Mixer 2, meeting Stream C .
-
Flow Rate: Match stoichiometry (1.1 equiv TMSCl).
-
Temp: -20 °C to 0 °C (Reaction is instantaneous).
-
-
Quench: Output flows into a collection flask containing saturated NH₄Cl solution.
4. Workup (Green Advantage)
-
Because 2-MeTHF is immiscible with water (unlike THF), simply decant the organic layer.
-
Wash once with brine.
-
Concentrate under reduced pressure.
-
Yield: Typically 92–95% isolated yield.
Protocol B: Catalytic C-H Silylation (Emerging Alternative)
Note: While "greener" in atom economy, this route often suffers from lower regioselectivity compared to the lithiation route for this specific scaffold.
-
Catalyst: [Ir(cod)(OMe)]₂ + phenanthroline ligands.[3][4][5]
-
Reagent: HSiMe(OSiMe₃)₂ (surrogate for TMS) or HSiEt₃ followed by conversion.
-
Mechanism: Iridium catalyzes steric-directed C-H activation.
-
Limitation: 2-Bromopyridine has two "ortho" positions (C3 and C6). The Nitrogen directs C6, but the Bromine directs C3. Regio-isomeric mixtures often require difficult chromatography. Use Protocol A for high-purity requirements.
Part 4: Visualizing the Process Logic
The following diagrams illustrate the decision-making process and the flow chemistry setup.
Diagram 1: Synthesis Pathway Decision Matrix
This decision tree helps process chemists select the optimal route based on scale and equipment availability.
Caption: Decision matrix prioritizing Flow Chemistry for scale-up due to safety and green metrics.
Diagram 2: Continuous Flow Reactor Setup
A schematic representation of the recommended Green Flow protocol.
Caption: Schematic of the continuous flow setup utilizing 2-MeTHF and n-Hexyllithium.
References
-
Newby, J. A., et al. (2016). "Continuous Flow Chemistry: A Discovery Tool for New Chemical Space." Organic Process Research & Development. (Discusses the safety benefits of flow lithiation).
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry."[1] Australian Journal of Chemistry.[6] (Establishes 2-MeTHF as the superior green solvent for organolithiums).
-
Nagaki, A., et al. (2010). "Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange Without Using Cryogenic Conditions." Green Chemistry. (The foundational protocol for non-cryogenic flow lithiation of dibromopyridines).
-
Schwindeman, J. A., et al. (2002).[7] "Preparation, Properties, and Safe Handling of Commercial Organolithiums." Organic Process Research & Development. (Safety data comparing n-BuLi vs. n-HexylLi).
-
Hartwig, J. F., et al. (2014). "Iridium-Catalyzed Regioselective Silylation of Aromatic C-H Bonds." Science. (Background on catalytic alternatives).
Sources
A Senior Application Scientist's Guide to Catalytic Reactions of 2-Bromo-6-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth comparative analysis of catalytic systems for reactions involving the versatile building block, 2-Bromo-6-(trimethylsilyl)pyridine. This guide is designed to provide you with not only a selection of effective catalysts for various transformations but also the scientific rationale behind their application, empowering you to make informed decisions in your synthetic endeavors. As a senior application scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory application, offering insights that are both mechanistically sound and experimentally validated.
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and the strategic functionalization of substituted pyridines is paramount for the development of novel molecular entities. 2-Bromo-6-(trimethylsilyl)pyridine offers two distinct points of reactivity: the C-Br bond, amenable to a host of cross-coupling reactions, and the trimethylsilyl group, which can be further manipulated or used to modulate the electronic properties of the ring. This guide will focus on the catalytic transformations of the C-Br bond, a common and critical step in the elaboration of this valuable synthetic intermediate.
We will explore a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as emerging C-H activation methodologies. For each reaction, we will delve into a comparative analysis of catalyst performance, provide detailed experimental protocols, and visualize the underlying catalytic cycles.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is an indispensable tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures. The reaction of 2-Bromo-6-(trimethylsilyl)pyridine with various boronic acids or their derivatives provides access to a wide array of 2-aryl-6-(trimethylsilyl)pyridines. The choice of the palladium catalyst and, crucially, the ancillary ligand, is critical for achieving high yields and broad substrate scope.
Comparative Catalyst Performance
While direct comparative studies on 2-Bromo-6-(trimethylsilyl)pyridine are not extensively documented, we can draw valuable insights from reactions with structurally similar 2-bromopyridines. The key challenge in the Suzuki-Miyaura coupling of 2-halopyridines is often the propensity of the pyridine nitrogen to coordinate to the palladium center, which can inhibit catalytic activity. Therefore, ligands that are both electron-rich and sterically demanding are often employed to promote the desired catalytic cycle.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good | A classic, versatile catalyst. May require longer reaction times.[1] |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | High | The bidentate dppf ligand often enhances stability and activity. |
| Pd₂(dba)₃ / SPhos | Tris(dibenzylideneacetone)dipalladium(0) / 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | K₃PO₄ | Toluene | 100 | Excellent | Buchwald's biarylphosphine ligands are highly effective for challenging couplings. |
Note: The performance data is based on analogous 2-bromopyridine systems and should be considered as a strong starting point for optimization with 2-Bromo-6-(trimethylsilyl)pyridine.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-bromopyridines and serves as a robust starting point.
Materials:
-
2-Bromo-6-(trimethylsilyl)pyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-6-(trimethylsilyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₃PO₄ (2.0 mmol).
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for the formation of C-N bonds. For 2-Bromo-6-(trimethylsilyl)pyridine, this reaction opens the door to a diverse range of N-substituted aminopyridines, which are prevalent motifs in pharmaceuticals.
Comparative Catalyst Performance
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. For electron-deficient 2-bromopyridines, bulky and electron-rich phosphine ligands are generally preferred to facilitate the reductive elimination step. The choice of base is also critical to avoid unwanted side reactions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| [Pd₂(dba)₃] / (±)-BINAP | (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | NaOt-Bu | Toluene | 80 | Good | A robust system for the amination of 2-bromopyridines. |
| Pd(OAc)₂ / dppp | 1,3-Bis(diphenylphosphino)propane | NaOt-Bu | Toluene | Reflux | High | The chelating dppp ligand provides a stable and active catalyst. |
| Pd(OAc)₂ / XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | K₂CO₃ | t-BuOH | 100 | Excellent | XPhos is a highly effective ligand for a broad range of amination reactions. |
Note: Performance data is based on studies with similar 2-bromopyridine derivatives. The choice of base can be critical and may need to be optimized for different amine coupling partners.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on a procedure for the amination of a similar 2-bromo-6-methylpyridine.
Materials:
-
2-Bromo-6-(trimethylsilyl)pyridine
-
Amine (1.2 equivalents)
-
[Pd₂(dba)₃] (1.0 mol%)
-
(±)-BINAP (2.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene, anhydrous and degassed
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add [Pd₂(dba)₃] (0.01 mmol) and (±)-BINAP (0.024 mmol) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes at room temperature.
-
To a separate Schlenk tube, add 2-Bromo-6-(trimethylsilyl)pyridine (1.0 mmol), the amine (1.2 mmol), and NaOt-Bu (1.4 mmol).
-
Add the pre-formed catalyst solution to the substrate mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means of installing alkynyl groups onto aromatic rings. This reaction is particularly valuable for the synthesis of conjugated systems and as a precursor for further transformations. The coupling of 2-Bromo-6-(trimethylsilyl)pyridine with terminal alkynes typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Comparative Catalyst Performance
The classic Sonogashira conditions involve a palladium source, a phosphine ligand, a copper(I) salt, and an amine base. Variations in the palladium precursor and ligand can influence the reaction efficiency. For substrates prone to side reactions, copper-free conditions have also been developed.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | High | An optimized system for the coupling of aminobromopyridines. |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 70 | Good | A standard and widely used catalyst system. |
| Pd(OAc)₂ / P(o-tol)₃ | None | TBACl / Et₃N | DMF | 100 (µW) | Moderate-Good | A copper-free protocol that can be advantageous for sensitive substrates.[2] |
Note: Performance data is based on studies with similar bromopyridine derivatives. Optimization of the base and solvent may be necessary for specific substrates.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines.
Materials:
-
2-Bromo-6-(trimethylsilyl)pyridine
-
Terminal alkyne (1.2 equivalents)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol).
-
Add anhydrous, degassed DMF (2 mL) and stir for 30 minutes at room temperature.
-
Add 2-Bromo-6-(trimethylsilyl)pyridine (1.0 mmol), the terminal alkyne (1.2 mmol), and Et₃N (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 3-6 hours.
-
After cooling, pour the reaction mixture into a saturated aqueous solution of sodium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Sonogashira Coupling
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic Cycles of the Sonogashira Coupling.
C-H Activation: A Modern Approach to Pyridine Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including pyridines. While the electron-deficient nature of the pyridine ring can make C-H activation challenging, various catalytic systems have been developed to overcome this hurdle. For 2-Bromo-6-(trimethylsilyl)pyridine, C-H activation offers the potential for arylation or alkylation at other positions on the pyridine ring, providing access to polysubstituted derivatives.
Promising Catalytic Systems for Pyridine C-H Arylation
The field of pyridine C-H activation is rapidly evolving, with several transition metals showing promise. Ruthenium and palladium catalysts are among the most studied for this transformation.
| Catalyst System | Reaction Type | Directing Group | Notes |
| [RuCl₂(p-cymene)]₂ / KOPiv | C-H Arylation | Pyridine N | Ruthenium catalysts have shown excellent activity for the direct arylation of pyridines with aryl halides.[3] |
| Pd(OAc)₂ / Ligand | C-H Arylation | External Directing Group | Palladium-catalyzed C-H arylations often require a directing group to achieve high regioselectivity. |
Conceptual Workflow for Ruthenium-Catalyzed C-H Arylation
The following workflow illustrates the key steps in a potential ruthenium-catalyzed C-H arylation of a pyridine derivative.
Caption: Conceptual Workflow for Ruthenium-Catalyzed C-H Arylation.
Conclusion
The catalytic functionalization of 2-Bromo-6-(trimethylsilyl)pyridine is a gateway to a vast chemical space of novel pyridine derivatives. This guide has provided a comparative overview of robust catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as an introduction to the exciting possibilities of C-H activation. The provided experimental protocols, based on well-established precedents for similar substrates, offer a solid foundation for your synthetic explorations.
As with any catalytic reaction, the optimal conditions are often substrate-dependent, and some degree of optimization is to be expected. However, the principles and examples discussed herein should serve as a valuable starting point for the rational design of your experiments. The continued development of new catalysts and methodologies will undoubtedly further expand the synthetic utility of versatile building blocks like 2-Bromo-6-(trimethylsilyl)pyridine.
References
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Gere, D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 2385-2392.
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
- Gere, D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 2385-2392.
- Kotal, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18045–18059.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Stalder, R., & Ragaini, F. (2015). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 56(43), 5961-5964.
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- Wu, Y., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(9), 10836–10853.
- Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(27), 5595-5615.
- Stalder, R., & Ragaini, F. (2015). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 56(43), 5961-5964.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Current Organic Chemistry, 15(19), 3348-3387.
- Stuart, D. R., et al. (2014). Ruthenium-catalyzed cascade C-H functionalization of phenylacetophenones.
- Mei, R., et al. (2016). Ruthenium(II)-Catalyzed C-H Functionalizations on Benzoic Acids with Aryl, Alkenyl and Alkynyl Halides by Weak-O-Coordination.
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- Ackermann, L., et al. (2019). Micellar Catalysis for Ruthenium(II)-Catalyzed C-H Arylation: Weak-Coordination-Enabled C-H Activation in H₂O.
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A Senior Application Scientist's Guide to 2-Bromo-6-(trimethylsilyl)pyridine: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals, functional materials, and agrochemicals. Among the myriad of available building blocks, 2-Bromo-6-(trimethylsilyl)pyridine has emerged as a particularly versatile and valuable reagent. Its unique bifunctional nature, possessing both a reactive bromine atom amenable to cross-coupling reactions and a sterically influential and readily cleavable trimethylsilyl group, offers chemists a powerful tool for the precise construction of complex molecular architectures.
This guide provides an in-depth technical comparison of the applications of 2-Bromo-6-(trimethylsilyl)pyridine, offering field-proven insights into its performance in key synthetic transformations. We will explore its utility in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, providing detailed experimental protocols and comparative data to inform your synthetic strategy. Furthermore, we will delve into its applications in the synthesis of bioactive molecules and advanced materials, underscoring its significance in modern chemical research.
The Strategic Advantage of the Trimethylsilyl Group
The presence of the trimethylsilyl (TMS) group at the 6-position of the pyridine ring is not merely incidental; it imparts several strategic advantages in organic synthesis. The TMS group is a bulky and chemically inert moiety that can serve as a temporary protecting group.[1] This steric hindrance can influence the regioselectivity of reactions on the pyridine ring.
Moreover, the C-Si bond is readily cleaved under specific conditions, such as treatment with fluoride sources like tetra-n-butylammonium fluoride (TBAF) or cesium fluoride (CsF), allowing for the introduction of a proton or other functional groups after the desired transformations at the 2-position have been accomplished.[2] This "traceless" nature of the TMS group makes it an excellent tool for controlling reactivity and enabling synthetic pathways that might otherwise be challenging.
Core Applications in Cross-Coupling Reactions
2-Bromo-6-(trimethylsilyl)pyridine is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[3] Its utility in these transformations is central to its widespread application in the synthesis of substituted pyridines and, most notably, bipyridine and terpyridine ligands, which are crucial components in coordination chemistry, catalysis, and materials science.[4]
Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds.[5] While general protocols for the Suzuki coupling of 2-bromopyridines are well-established, the presence of the trimethylsilyl group in 2-Bromo-6-(trimethylsilyl)pyridine can influence reaction conditions and outcomes.[6][7]
Comparative Performance:
While direct head-to-head comparisons under identical conditions are scarce in the literature, we can infer the reactivity of 2-Bromo-6-(trimethylsilyl)pyridine relative to other 2-bromopyridines. The electron-donating nature of the trimethylsilyl group might slightly decrease the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst compared to electron-deficient 2-bromopyridines. However, its steric bulk can also play a role in the catalytic cycle.[5]
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylisonicotinic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 | [5] |
| 2-Bromopyridine | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 95 | [6] |
| 2,6-Dibromopyridine (mono-coupling) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 70-80 | [8] |
This table presents data for structurally related compounds to provide a comparative context for reaction optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-6-(trimethylsilyl)pyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[7]
Materials:
-
2-Bromo-6-(trimethylsilyl)pyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-Bromo-6-(trimethylsilyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Seal the flask and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling: A Robust C-C Bond Forming Reaction
The Stille coupling offers a reliable method for the formation of carbon-carbon bonds, particularly with organotin reagents that are often stable to air and moisture.[2][9] This reaction is well-suited for the synthesis of complex molecules due to its tolerance of a wide range of functional groups.[10]
Comparative Considerations:
The Stille reaction of 2-Bromo-6-(trimethylsilyl)pyridine is expected to proceed under standard conditions. The primary alternative for the synthesis of similar structures would be the use of 2,6-dibromopyridine for sequential couplings.[11] The advantage of using the silylated compound lies in the ability to perform a single coupling and then remove the TMS group, avoiding potential side reactions or the need for more complex purification to separate mono- and di-substituted products.
Experimental Protocol: Stille Coupling
The following is a general protocol for the Stille coupling of 2-Bromo-6-(trimethylsilyl)pyridine with an organostannane.
Materials:
-
2-Bromo-6-(trimethylsilyl)pyridine
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-Bromo-6-(trimethylsilyl)pyridine (1.0 mmol) and the organostannane (1.1 mmol) in the chosen solvent (5 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the solution.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction and dilute with a suitable organic solvent.
-
To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of potassium fluoride.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[2]
Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for milder reaction conditions and shorter reaction times compared to other cross-coupling methods.[12] This makes it a powerful tool for the synthesis of complex molecules, including bipyridines.[5][]
Comparative Insights:
The Negishi coupling of 2-halopyridines is a well-established method for bipyridine synthesis. The use of 2-Bromo-6-(trimethylsilyl)pyridine in this context allows for the regioselective formation of a single C-C bond, followed by subsequent removal of the TMS group if desired. This offers a controlled approach compared to the direct coupling of 2,6-dibromopyridine, where controlling mono- versus di-substitution can be challenging.[14] The tolerance of the Negishi coupling for various functional groups, including the TMS group, makes it a valuable strategy.[]
Experimental Protocol: Negishi Coupling
This protocol outlines a general procedure for the Negishi coupling of 2-Bromo-6-(trimethylsilyl)pyridine. Organozinc reagents are moisture and air-sensitive and should be handled under strictly anhydrous and inert conditions.
Materials:
-
2-Bromo-6-(trimethylsilyl)pyridine
-
Organozinc reagent (e.g., Aryl-ZnCl) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under argon, add the palladium catalyst (0.03 mmol).
-
Add a solution of 2-Bromo-6-(trimethylsilyl)pyridine (1.0 mmol) in anhydrous THF (5 mL).
-
Add the solution of the organozinc reagent (1.2 mmol in THF) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Applications in Medicinal Chemistry and Materials Science
The substituted pyridine and bipyridine moieties synthesized from 2-Bromo-6-(trimethylsilyl)pyridine are prevalent in a wide range of biologically active compounds and functional materials.[3][15]
Synthesis of Bioactive Molecules
Pyridine-containing compounds are crucial scaffolds in a vast number of pharmaceuticals.[12] The ability to introduce diverse substituents onto the pyridine ring via cross-coupling reactions with 2-Bromo-6-(trimethylsilyl)pyridine makes it a valuable tool in drug discovery for structure-activity relationship (SAR) studies. For instance, substituted bipyridines can act as ligands for metal-based anticancer drugs or as key components in enzyme inhibitors.[16] While specific examples starting directly from 2-Bromo-6-(trimethylsilyl)pyridine are not always explicitly detailed in broad reviews, its role as a precursor to functionalized pyridines and bipyridines is implicit in the synthesis of such compounds.[17]
Development of Functional Materials
Bipyridine and terpyridine ligands are fundamental building blocks for a variety of functional materials, including organic light-emitting diodes (OLEDs), sensors, and catalysts.[6][18] The synthesis of these ligands often relies on the cross-coupling of functionalized pyridine precursors. 2-Bromo-6-(trimethylsilyl)pyridine serves as an excellent starting material for the construction of unsymmetrical bipyridines, which are often desired to fine-tune the electronic and photophysical properties of the final material. For example, terpyridine derivatives used as host materials in OLEDs can be synthesized through multi-step sequences that may involve intermediates derived from silylated bromopyridines.[6]
Conclusion
2-Bromo-6-(trimethylsilyl)pyridine stands out as a highly versatile and strategic building block in modern organic synthesis. Its unique combination of a reactive bromine atom and a removable, sterically influential trimethylsilyl group provides chemists with a powerful handle for the controlled and regioselective synthesis of a wide array of substituted pyridines and bipyridines. The comparative analysis of its performance in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions demonstrates its broad applicability and highlights the strategic advantages it offers over other 2-halopyridine precursors. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of 2-Bromo-6-(trimethylsilyl)pyridine in enabling the efficient and precise construction of complex molecular architectures is certain to expand.
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Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]
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Trimethylsilyl group - Wikipedia. Wikipedia. [Link]
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Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. MDPI. [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. ACS Publications. [Link]
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. [Link]
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Mechanism for removal of trimethylsilyl directly bonded to carbons. Chemistry Stack Exchange. [Link]
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Development of novel pyridine-based agrochemicals: A review - ResearchGate. ResearchGate. [Link]
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. [Link]
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OLED materials for solid-state lighting - UQ eSpace - The University of Queensland. The University of Queensland. [Link]
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Bipyridine - Organic Syntheses. Organic Syntheses. [Link]
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Photochemically removable silyl protecting groups - PubMed - NIH. National Institutes of Health. [Link]
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Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture - ChemRxiv. ChemRxiv. [Link]
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The Mechanisms of the Stille Reaction - University of Windsor. University of Windsor. [Link]
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Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. Georgia Southern University. [Link]
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Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - NIH. National Institutes of Health. [Link]
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The Power of Pyridines: Exploring Applications of 2-Bromo-3-fluoro-6-methylpyridine in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Suzuki-Miyaura and Negishi approaches to a series of forensically relevant pyridines and pyrimidines | Request PDF - ResearchGate. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
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Special Issue “Development and Synthesis of Biologically Active Compounds” - MDPI. MDPI. [Link]
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Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC. National Center for Biotechnology Information. [Link]
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Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. MDPI. [Link]
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Editorial: High color purity boron-based OLED materials - PMC - NIH. National Institutes of Health. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. National Center for Biotechnology Information. [Link]
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The Strategic Advantage of 2-Bromo-6-(trimethylsilyl)pyridine in the Synthesis of 2,6-Disubstituted Pyridines: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with 2,6-disubstituted pyridines featuring prominently in a vast array of pharmaceuticals and functional materials. The efficient and selective synthesis of these compounds is therefore a critical endeavor for chemists in these fields. This in-depth technical guide, authored from the perspective of a Senior Application Scientist, benchmarks the performance of 2-Bromo-6-(trimethylsilyl)pyridine against other common building blocks for the synthesis of unsymmetrical 2,6-disubstituted pyridines, providing a comprehensive analysis of its reactivity, strategic advantages, and practical applications, supported by experimental data.
Introduction: The Challenge of Synthesizing Unsymmetrical 2,6-Disubstituted Pyridines
The synthesis of unsymmetrically substituted pyridines presents a significant challenge due to the often similar reactivity of the 2- and 6-positions. Traditional methods starting from pyridine or symmetrically substituted precursors can lead to mixtures of products, requiring tedious purification and resulting in lower overall yields. The development of building blocks with orthogonal reactivity at the 2- and 6-positions is therefore crucial for efficient and controlled synthesis. This guide will focus on the utility of 2-Bromo-6-(trimethylsilyl)pyridine as a versatile solution to this synthetic problem, comparing its performance in key cross-coupling reactions with that of more traditional building blocks such as 2,6-dibromopyridine and 2-bromo-6-chloropyridine.
The Unique Role of the Trimethylsilyl (TMS) Group
The strategic incorporation of a trimethylsilyl (TMS) group at the 6-position of a 2-bromopyridine core offers several distinct advantages that set it apart from other building blocks.
-
Sequential Functionalization: The C-Br bond is readily susceptible to palladium-catalyzed cross-coupling reactions, while the C-Si bond is generally stable under these conditions. This differential reactivity allows for the selective functionalization of the 2-position first.
-
Convertibility of the TMS Group: The TMS group is not merely a placeholder. It can be readily converted into other functional groups, most notably through ipso-substitution reactions. For instance, treatment with electrophiles like iodine or bromine can introduce a halogen at the 6-position, which can then participate in a second, different cross-coupling reaction. This "one-pot" or sequential functionalization strategy is a powerful tool for creating molecular diversity.
-
Directed Ortho-Metalation (DoM): While the pyridine nitrogen itself can direct metalation, the presence of a silyl group can influence the regioselectivity of deprotonation, offering alternative pathways for functionalization.[1]
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-heteroatom bonds. Here, we compare the performance of 2-Bromo-6-(trimethylsilyl)pyridine with other key building blocks in three of the most widely used transformations: the Suzuki-Miyaura, Stille, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The reactivity of the C-X bond (where X is a halogen) is a critical factor in the efficiency of this reaction, generally following the trend I > Br > Cl.[2]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-(trimethylsilyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2,6-Dibromopyridine (mono-coupling) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~70-80 |
| 2-Bromo-6-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 18 | ~75-85 |
Note: The data presented is compiled from various sources and represents typical yields for these classes of compounds. Direct comparison of yields should be interpreted with caution as reaction conditions are not identical.[2][3][4]
As the data suggests, 2-Bromo-6-(trimethylsilyl)pyridine exhibits excellent reactivity in Suzuki-Miyaura couplings, providing high yields of the mono-arylated product. While 2,6-dibromopyridine can also undergo mono-coupling, controlling the selectivity to prevent the formation of the di-substituted byproduct can be challenging.[5] 2-Bromo-6-chloropyridine offers a viable alternative, with the less reactive C-Cl bond allowing for selective coupling at the C-Br position. However, the subsequent coupling at the C-Cl position often requires more forcing conditions.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille coupling offers a powerful alternative for C-C bond formation, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction.[6]
Table 2: Comparative Performance in Stille Coupling
| Building Block | Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-(trimethylsilyl)pyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | ~80-90 |
| 2,6-Dibromopyridine (mono-coupling) | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | DMF | 100 | 16 | ~60-75 |
| 2-Bromo-6-chloropyridine | Tributyl(phenyl)stannane | PdCl₂(dppf) | LiCl | NMP | 120 | 24 | ~70-80 |
Note: The data presented is compiled from various sources and represents typical yields. Direct comparison should be made with caution.[7][8]
In Stille couplings, 2-Bromo-6-(trimethylsilyl)pyridine again demonstrates high reactivity and selectivity for mono-functionalization. The use of 2,6-dibromopyridine can be effective, but achieving high selectivity for the mono-adduct often requires careful control of stoichiometry and reaction time.[5] The Stille reaction is generally less sensitive to steric hindrance than the Suzuki coupling, which can be an advantage in certain contexts.[2]
Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9]
Table 3: Comparative Performance in Sonogashira Coupling
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-(trimethylsilyl)pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | ~85-95 |
| 2,6-Dibromopyridine (mono-coupling) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 8 | ~65-75 |
| 2-Bromo-6-chloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | Dioxane | 90 | 12 | ~70-80 |
Note: The data presented is compiled from various sources and represents typical yields. Direct comparison should be made with caution.[10][11]
2-Bromo-6-(trimethylsilyl)pyridine consistently provides high yields in Sonogashira couplings, demonstrating its versatility. The selective mono-alkynylation of 2,6-dibromopyridine can be achieved, but often with lower yields and a higher propensity for the formation of the di-alkynylated byproduct.[7] The use of trimethylsilylacetylene followed by deprotection is a common strategy in Sonogashira couplings to introduce a terminal alkyne.[10]
Stepwise Functionalization: A Key Advantage of 2-Bromo-6-(trimethylsilyl)pyridine
A significant advantage of 2-Bromo-6-(trimethylsilyl)pyridine is its utility in the stepwise synthesis of unsymmetrical 2,6-disubstituted pyridines. The initial cross-coupling at the C-Br bond leaves the C-Si bond intact. This silyl group can then be transformed into a reactive handle for a second, different cross-coupling reaction.
Caption: A strategic workflow for the synthesis of unsymmetrical 2,6-disubstituted pyridines.
This sequential approach offers superior control and flexibility compared to the direct di-functionalization of dihalopyridines, where statistical mixtures are often unavoidable.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-6-(trimethylsilyl)pyridine
-
To a flame-dried round-bottom flask, add 2-bromo-6-(trimethylsilyl)pyridine (1.0 equiv), the corresponding boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12 hours or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-(trimethylsilyl)pyridine.[12]
Protocol 2: General Procedure for Stille Coupling of 2-Bromo-6-(trimethylsilyl)pyridine
-
In a flame-dried Schlenk tube, dissolve 2-bromo-6-(trimethylsilyl)pyridine (1.0 equiv) and the organostannane (1.1 equiv) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the solution.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Heat the reaction to 110 °C and stir for 12 hours or until completion.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the product.
Protocol 3: General Procedure for Sonogashira Coupling of 2-Bromo-6-(trimethylsilyl)pyridine
-
To a Schlenk flask, add 2-bromo-6-(trimethylsilyl)pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill with argon three times.
-
Add anhydrous and degassed THF, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at 65 °C for 6 hours or until the starting material is consumed.
-
Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate.
-
Purify the crude product via column chromatography to obtain the desired 2-alkynyl-6-(trimethylsilyl)pyridine.
Conclusion
2-Bromo-6-(trimethylsilyl)pyridine emerges as a highly strategic and versatile building block for the synthesis of unsymmetrical 2,6-disubstituted pyridines. Its performance in key palladium-catalyzed cross-coupling reactions is comparable, and often superior, to that of traditional dihalopyridine building blocks, consistently providing high yields of mono-functionalized products with excellent selectivity.
The true power of this reagent lies in the unique combination of a reactive C-Br bond and a stable, yet convertible, C-Si bond. This orthogonality enables a highly controlled, stepwise approach to the synthesis of complex pyridine derivatives, a critical advantage for researchers in drug discovery and materials science who require efficient and flexible synthetic routes to novel compounds. The ability to introduce diverse functionalities at both the 2- and 6-positions with high precision makes 2-Bromo-6-(trimethylsilyl)pyridine an invaluable tool in the modern synthetic chemist's arsenal.
References
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. Available at: [Link].
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link].
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link].
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link].
-
Mechanistic Study of Palladium-Catalyzed Ring-Opening/Cross-Coupling Reactions of Silacycles. SIOC Journals. Available at: [Link].
-
Directed (ortho) Metallation. Available at: [Link].
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].
-
ChemInform Abstract: Recent Developments of the Stille Reaction as a Revolutionized Method in Total Synthesis. ResearchGate. Available at: [Link].
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link].
-
Mechanistic Study of Palladium-Catalyzed Ring-Opening/Cross-Coupling Reactions of Silacycles. ResearchGate. Available at: [Link].
-
The yield versus time for Suzuki–Miyaura coupling reaction of.... ResearchGate. Available at: [Link].
-
The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. ResearchGate. Available at: [Link].
-
Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Available at: [Link].
-
Mechanistic Significance of the Si–O–Pd Bond in the Palladium-Catalyzed Cross-Coupling Reactions of Alkenylsilanolates. National Institutes of Health. Available at: [Link].
-
Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing. Available at: [Link].
-
Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. Available at: [Link].
-
Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation. Semantic Scholar. Available at: [Link].
-
Sonogashira coupling. Wikipedia. Available at: [Link].
-
Directed Metalation: A Survival Guide. Baran Lab. Available at: [Link].
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health. Available at: [Link].
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link].
-
Study of mechanistic pathways in cross-linking reactions with palladium. Available at: [Link].
-
Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. PubMed. Available at: [Link].
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link].
-
Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. ResearchGate. Available at: [Link].
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. National Institutes of Health. Available at: [Link].
-
Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Publications. Available at: [Link].
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link].
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. Available at: [Link].
-
Stille Coupling. NROChemistry. Available at: [Link].
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. Available at: [Link].
-
Directed ortho metalation. Wikipedia. Available at: [Link].
Sources
- 1. Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Stille Coupling | NROChemistry [nrochemistry.com]
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- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-6-(trimethylsilyl)pyridine
CAS: 59409-80-2 | Formula: C₈H₁₂BrNSi | Role: Organosilicon Building Block[1]
Executive Summary & Risk Context
As a Senior Application Scientist, I often see researchers treat brominated pyridines as generic "building blocks" without accounting for the specific permeation risks of the pyridine ring or the lipophilicity introduced by the trimethylsilyl (TMS) group.
2-Bromo-6-(trimethylsilyl)pyridine presents a dual hazard profile:
-
The Pyridine Moiety: A known skin and respiratory irritant that can act as a sensitizer.[2] Pyridines are excellent solvents themselves, meaning they can permeate standard glove materials more aggressively than their molecular weight suggests.
-
The TMS Group: Increases lipophilicity, potentially enhancing skin absorption rates compared to non-silylated analogs.
Core Directive: Treat this compound not just as an irritant, but as a potential permeation hazard . The primary operational risk occurs during the preparation of stock solutions, where the solvent (often DCM or THF) acts as a carrier vehicle, bypassing standard nitrile defenses.
Hazard Characterization (GHS)
Based on structural analogs and functional group analysis.
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity | Oral (Cat 4) | H302: Harmful if swallowed.[3][4] | Systemic absorption via GI tract. |
| Skin Corrosion | Irritant (Cat 2) | H315: Causes skin irritation.[3][5][6] | Lipophilic penetration of dermal barrier. |
| Eye Damage | Irritant (Cat 2A) | H319: Causes serious eye irritation.[3][4][5][6] | Mucous membrane inflammation. |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[3] | Inhalation of dust/aerosols triggers bronchial irritation. |
PPE Selection Matrix
The "Standard Lab Kit" is insufficient for all stages of handling. Use this matrix to upgrade protection based on the specific state of the chemical.
A. Hand Protection (The Critical Variable)
Causality: The TMS group makes this molecule greasy; it sticks to gloves. If dissolved in chlorinated solvents, it permeates nitrile in <5 minutes.
| Operational State | Recommended Glove System | Material Thickness | Breakthrough Time |
| Solid / Powder | Single Nitrile | 0.11 mm (minimum) | > 480 min (Solid state) |
| Solution (THF/EtOAc) | Double Nitrile (Colored indicator underglove) | 0.11 mm (outer) / 0.06 mm (inner) | ~30–60 min (Solvent dependent) |
| Solution (DCM/CHCl₃) | Laminate (Silver Shield/North) | Multilayer Polymer | > 240 min |
Pro-Tip: If using a Laminate glove is too clumsy for fine weighing, wear a tight-fitting nitrile glove over the laminate glove to restore dexterity.
B. Eye & Body Protection [2][3][5][7]
-
Eyes: Chemical Safety Goggles (indirect vented) are required if handling >1g or liquid solutions. Standard safety glasses are acceptable only for weighing small solid amounts (<100mg).
-
Respiratory: All operations must occur inside a certified Chemical Fume Hood . If weighing outside a hood (not recommended), a P95 particulate respirator is the absolute minimum requirement.
-
Body: 100% Cotton Lab Coat (Synthetics can melt into skin if a fire occurs). Long pants and closed-toe shoes are mandatory.
Safe Handling Lifecycle (Workflow)
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Figure 1: Operational workflow emphasizing the divergence in glove selection based on solvent interaction.
Operational Protocols (Step-by-Step)
Protocol A: Weighing & Transfer (Solid State)
Objective: Prevent inhalation of dust and static scattering.
-
Static Control: TMS-pyridines can be static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before use.
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "powder funnel" to transfer into a tared vial, then weigh the closed vial.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) followed by an ethanol wipe.
-
Why? Dry wiping generates static and launches particles into the air. Wet wiping captures them.
-
Protocol B: Reaction Setup (Inert Atmosphere)
Objective: Maintain chemical integrity and prevent hydrolysis.
-
Atmosphere: This compound is generally stable but best stored and handled under Argon/Nitrogen to prevent slow hydrolysis of the C-Si bond or oxidation of the pyridine ring over time.
-
Syringe Transfer: If handling as a melt or oil:
-
Use a glass syringe with a Luer-lock tip.
-
Do not use plastic syringes for prolonged storage; the pyridine moiety can swell rubber plungers, causing them to seize.
-
Emergency Response & Disposal
Spill Management
-
Minor Spill (Solid):
-
Dampen a paper towel with water (to prevent dust).
-
Wipe up the solid.[8]
-
Clean surface with 1N HCl (neutralizes the pyridine base), then water.
-
-
Major Spill (Solution):
-
Evacuate the immediate area.[2]
-
Don Laminate (Silver Shield) gloves.
-
Cover with Vermiculite or sand. Do not use paper towels (flammability risk with solvents).
-
Exposure First Aid
-
Skin: Wash with soap and water for 15 minutes .[6] Do not use alcohol (enhances absorption).
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention immediately (pyridine sensitization).
Disposal Strategy
Segregate waste into the Halogenated Organic Waste stream.
-
Reasoning: Even though the solvent might be non-halogenated (e.g., THF), the Bromine atom on the pyridine ring mandates halogenated disposal protocols to prevent formation of toxic byproducts in incinerators.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12352100, 2-Bromo-6-(trimethylsilyl)pyridine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridines. Retrieved from [Link]
Sources
- 1. 2-broMo-6-(triMethylsilyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. fishersci.es [fishersci.es]
- 7. nj.gov [nj.gov]
- 8. durhamtech.edu [durhamtech.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
